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(4-Ethylphenyl)acetic acid

Cat. No.: B057655
CAS No.: 14387-10-1
M. Wt: 164.2 g/mol
InChI Key: QMBLXRHXCGJOGU-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)acetic acid is a valuable aromatic acetic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its core structure, featuring an ethyl-substituted phenyl ring directly attached to an acetic acid moiety, makes it a key intermediate in the design and synthesis of more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. Researchers utilize this compound to develop novel chemical entities by leveraging the carboxylic acid functional group for amide bond formation or esterification, and the ethylphenyl ring for exploring structure-activity relationships (SAR). The ethyl group can influence the compound's lipophilicity and metabolic profile, making it a subject of interest in pharmacokinetic and pharmacodynamic studies. It is strictly for use in laboratory research as a standard or precursor and is not for diagnostic or therapeutic use. Handling should adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B057655 (4-Ethylphenyl)acetic acid CAS No. 14387-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)acetic acid
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InChI

InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBLXRHXCGJOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30162564
Record name Benzeneacetic acid, 4-ethyl-
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Molecular Weight

164.20 g/mol
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CAS No.

14387-10-1
Record name 4-Ethylbenzeneacetic acid
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Record name Benzeneacetic acid, 4-ethyl-
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Record name Benzeneacetic acid, 4-ethyl-
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Record name (4-Ethylphenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-Ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Ethylphenyl)acetic acid, a key intermediate in organic synthesis and a building block for pharmaceutical compounds. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and outlines expected spectroscopic data for its characterization. The content is intended to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid derivative of ethylbenzene. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 14387-10-1[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][3]
Boiling Point 289.2 ± 9.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 186.4 ± 13.9 °C[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water.

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the Willgerodt-Kindler reaction starting from 4-ethylacetophenone and the hydrolysis of 4-ethylbenzyl cyanide.

Willgerodt-Kindler Reaction

This method involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis 4-Ethylacetophenone 4-Ethylacetophenone Thioamide_Intermediate N-(4-Ethylphenylacetyl)morpholine 4-Ethylacetophenone->Thioamide_Intermediate Reflux Sulfur_Morpholine Sulfur, Morpholine Sulfur_Morpholine->Thioamide_Intermediate Thioamide_Intermediate_2 N-(4-Ethylphenylacetyl)morpholine Final_Product This compound Thioamide_Intermediate_2->Final_Product Hydrolysis Acid_or_Base Acid or Base (e.g., H₂SO₄ or NaOH) Acid_or_Base->Final_Product

Caption: Willgerodt-Kindler reaction workflow for the synthesis of this compound.

Experimental Protocol:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • The solid thioamide intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Hydrolysis: Suspend the crude thioamide in a solution of 10% sodium hydroxide or 20% sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours until the solid has dissolved and the evolution of ammonia (if using a base) ceases.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Hydrolysis of 4-Ethylbenzyl Cyanide

This two-step process involves the synthesis of 4-ethylbenzyl cyanide from 4-ethylbenzyl chloride, followed by hydrolysis to the carboxylic acid.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 4-Ethylbenzyl_Chloride 4-Ethylbenzyl Chloride 4-Ethylbenzyl_Cyanide 4-Ethylbenzyl Cyanide 4-Ethylbenzyl_Chloride->4-Ethylbenzyl_Cyanide Nucleophilic Substitution NaCN Sodium Cyanide NaCN->4-Ethylbenzyl_Cyanide 4-Ethylbenzyl_Cyanide_2 4-Ethylbenzyl Cyanide Final_Product This compound 4-Ethylbenzyl_Cyanide_2->Final_Product Hydrolysis Acid_or_Base Acid or Base (e.g., H₂SO₄ or NaOH) Acid_or_Base->Final_Product

Caption: Synthesis of this compound via hydrolysis of 4-ethylbenzyl cyanide.

Experimental Protocol:

  • Synthesis of 4-Ethylbenzyl Cyanide: In a round-bottom flask, dissolve 4-ethylbenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or DMSO.

  • Add a solution of sodium cyanide (1.1 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethylbenzyl cyanide.

  • Hydrolysis: Combine the crude 4-ethylbenzyl cyanide with a 20% aqueous solution of sulfuric acid or sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Experimental Protocol:

  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Column Chromatography

Experimental Protocol:

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.6 (q, 2H, -CH₂ CH₃), ~3.6 (s, 2H, -CH₂ COOH), ~7.1-7.2 (m, 4H, Ar-H), ~11-12 (br s, 1H, -COOH )
¹³C NMR δ (ppm): ~15 (CH₃), ~28 (CH₂), ~40 (CH₂COOH), ~128 (Ar-CH), ~130 (Ar-CH), ~135 (Ar-C), ~143 (Ar-C), ~178 (C=O)
FTIR ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2970 (C-H stretch, alkyl), ~1700 (strong, C=O stretch of carboxylic acid), ~1610, 1515, 1450 (C=C stretch, aromatic)
Mass Spec. m/z: 164 (M⁺), 119 ([M-COOH]⁺), 91 ([C₇H₇]⁺, tropylium ion)

Applications in Drug Development

Phenylacetic acid and its derivatives are valuable scaffolds in medicinal chemistry. They are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. Its structural motif is found in various pharmacologically active agents.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Synthesis of (4-Ethylphenyl)acetic Acid from Ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (4-Ethylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, from the readily available starting material, ethylbenzene. This document details two principal pathways: one proceeding via Friedel-Crafts acylation and subsequent rearrangement or oxidation, and a second involving chloromethylation followed by cyanation and hydrolysis. Each route is presented with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale synthesis and process development.

Route 1: Friedel-Crafts Acylation and Subsequent Conversion of 4-Ethylacetophenone

This widely utilized route commences with the acylation of ethylbenzene to form 4-ethylacetophenone, which is then converted to the target molecule through one of several established methods.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

The initial step involves the Friedel-Crafts acylation of ethylbenzene with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-ethylacetophenone. This reaction is highly regioselective for the para-position due to the ortho, para-directing nature of the ethyl group.

Experimental Protocol:

A solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is cooled to -70°C. To this chilled solution, aluminum (III) chloride (27 g, 202.49 mmol) is added. A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is then added dropwise over 3 hours, maintaining the temperature at -70°C. The reaction mixture is stirred for an additional 2 hours at a temperature between -70°C and -50°C. The reaction is quenched by pouring the mixture into a mixture of ice and hydrochloric acid (100 mL). The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated under reduced pressure to afford 1-(4-ethylphenyl)ethanone (4-ethylacetophenone) as a colorless liquid.[1]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethylbenzene106.1710.6 g99.85 mmol
Acetic Anhydride102.0910.2 g99.91 mmol
Aluminum Chloride133.3427 g202.49 mmol
Dichloromethane84.93120 mL-

Yield: 15 g (86%) of 4-ethylacetophenone.[1]

G Ethylbenzene Ethylbenzene Intermediate Acylium Ion Intermediate Ethylbenzene->Intermediate Electrophilic Attack AceticAnhydride Acetic Anhydride AlCl3 AlCl₃ AceticAnhydride->AlCl3 Catalyst Activation AlCl3->Intermediate Product 4-Ethylacetophenone Intermediate->Product Proton Loss

Diagram 1: Friedel-Crafts Acylation of Ethylbenzene.

Step 2: Conversion of 4-Ethylacetophenone to this compound

Three primary methods are presented for the conversion of 4-ethylacetophenone to the final product.

This reaction transforms aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. The Kindler modification, using sulfur and an amine like morpholine, is a common variant.

Experimental Protocol:

A mixture of 4-ethylacetophenone (2 mmol), morpholine (6 mmol), and elemental sulfur (4 mmol) is heated. The reaction can be carried out under conventional heating or with microwave irradiation to reduce reaction times. The initial product is the thioamide, 4-(2-(4-ethylphenyl)-2-thioxoacetyl)morpholine. This intermediate is then hydrolyzed by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield this compound.[2]

ReagentMolar Ratio (relative to ketone)
4-Ethylacetophenone1
Morpholine3
Sulfur2

Yield: The yield for the initial thioamide formation is typically in the range of 55-81%. The subsequent hydrolysis also proceeds in high yield.

G Ketone 4-Ethylacetophenone Thioamide Thioamide Intermediate Ketone->Thioamide Reagents Sulfur, Morpholine Reagents->Thioamide Acid This compound Thioamide->Acid Hydrolysis Hydrolysis Acid or Base Hydrolysis

Diagram 2: Willgerodt-Kindler Reaction Pathway.

The haloform reaction provides a direct conversion of methyl ketones to carboxylic acids with one less carbon atom. The methyl group is converted to a haloform (e.g., chloroform, bromoform, or iodoform).

Experimental Protocol:

4-Ethylacetophenone is dissolved in a suitable solvent such as dioxane or tetrahydrofuran. An aqueous solution of sodium hypobromite or sodium hypochlorite (household bleach) is added, along with a base such as sodium hydroxide. The mixture is heated, often to around 75°C, with vigorous stirring.[3] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base. Acidification of the resulting carboxylate salt with a strong acid (e.g., HCl) precipitates the this compound.

ReagentPurpose
Sodium Hypohalite (e.g., NaOBr)Oxidizing and Halogenating Agent
Sodium HydroxideBase
Dioxane/THFSolvent
Hydrochloric AcidAcidification

Yield: The haloform reaction typically provides good to excellent yields of the carboxylic acid.

G Ketone 4-Ethylacetophenone TrihaloKetone Trihalomethyl Ketone Intermediate Ketone->TrihaloKetone Halogenation BaseHalogen Base (NaOH), Halogen (Br₂ or Cl₂) BaseHalogen->TrihaloKetone Carboxylate Carboxylate Anion TrihaloKetone->Carboxylate Cleavage Haloform Haloform (CHX₃) TrihaloKetone->Haloform Hydroxide Hydroxide Attack Hydroxide->Carboxylate FinalProduct This compound Carboxylate->FinalProduct Acidification Acidification (H₃O⁺) Acidification->FinalProduct

Diagram 3: Haloform Reaction Mechanism.

Route 2: Chloromethylation, Cyanation, and Hydrolysis

This alternative route avoids the ketone intermediate and proceeds through a benzyl chloride derivative.

Step 1: Chloromethylation of Ethylbenzene

Ethylbenzene undergoes chloromethylation to introduce a chloromethyl group, primarily at the para position.

Experimental Protocol:

Under a nitrogen atmosphere, tris(pentafluorophenyl)borane (0.02 eq) and chlorosulfonic acid (1.15 eq) are added to dichloromethane. The mixture is cooled to -5°C, and acetal (1.1 eq) is added dropwise. After 30 minutes, a solution of ethylbenzene (1 eq) in dichloromethane is added slowly at -5 to 0°C. The reaction is monitored by GC, and upon completion, it is quenched with water. The organic layer is separated, washed with sodium bicarbonate solution, dried, and concentrated. This method results in a high selectivity for the desired 4-ethylbenzyl chloride over the 2-ethylbenzyl chloride isomer (94:6 ratio).[4]

ReagentMolar Equivalent
Ethylbenzene1
Tris(pentafluorophenyl)borane0.02
Chlorosulfonic Acid1.15
Acetal1.1

Yield: High yield with excellent para-selectivity.

Step 2: Cyanation of 4-Ethylbenzyl Chloride

The resulting 4-ethylbenzyl chloride is converted to 4-ethylphenylacetonitrile.

Experimental Protocol:

A mixture of 4-ethylbenzyl chloride, sodium cyanide, and a catalytic amount of a phase transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent system (e.g., aqueous alcohol or aprotic polar solvent) is heated under reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield 4-ethylphenylacetonitrile.

ReagentPurpose
Sodium CyanideCyanide Source
Phase Transfer CatalystEnhance Reaction Rate
Solvent (e.g., aq. Ethanol)Reaction Medium

Yield: Typically high for this type of nucleophilic substitution.

Step 3: Hydrolysis of 4-Ethylphenylacetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

4-Ethylphenylacetonitrile is heated under reflux with a strong acid (e.g., a mixture of sulfuric acid, water, and acetic acid) or a strong base (e.g., aqueous sodium hydroxide).[5] For acid hydrolysis, the mixture is heated for several hours, then cooled and poured into water to precipitate the crude this compound. For alkaline hydrolysis, the resulting carboxylate salt is acidified with a strong acid to precipitate the product. The crude product can be purified by recrystallization.

Hydrolysis ConditionReagents
AcidicH₂SO₄, H₂O, Acetic Acid
BasicNaOH(aq), then H₃O⁺

Yield: Hydrolysis of nitriles generally proceeds in good to excellent yields (often >80%).[5]

G Ethylbenzene Ethylbenzene BenzylChloride 4-Ethylbenzyl Chloride Ethylbenzene->BenzylChloride Step 1 Chloromethylation Chloromethylation Chloromethylation->BenzylChloride Nitrile 4-Ethylphenylacetonitrile BenzylChloride->Nitrile Step 2 Cyanation Cyanation (NaCN) Cyanation->Nitrile FinalProduct This compound Nitrile->FinalProduct Step 3 Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Hydrolysis->FinalProduct

Diagram 4: Chloromethylation-Cyanation-Hydrolysis Pathway.

Summary and Comparison of Routes

RouteKey IntermediateNumber of StepsAdvantagesDisadvantages
1 4-Ethylacetophenone2High yield in Friedel-Crafts step; multiple options for second step.Willgerodt-Kindler uses noxious sulfur compounds; Haloform reaction produces haloform waste.
2 4-Ethylbenzyl Chloride3High para-selectivity in chloromethylation; avoids ketone intermediate.Use of highly toxic cyanide in the second step; chloromethylation agents can be hazardous.

Conclusion

Both synthetic routes presented offer viable pathways for the synthesis of this compound from ethylbenzene. The choice of route will depend on the specific requirements of the researcher or organization, including considerations of scale, available equipment, safety protocols, and waste disposal. Route 1, via Friedel-Crafts acylation, is a classic and high-yielding approach with well-documented procedures. Route 2, involving chloromethylation, offers an alternative that may be advantageous in achieving high isomeric purity in the initial step. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision and in the successful execution of the synthesis.

References

Spectroscopic Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Ethylphenyl)acetic acid, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid with the chemical formula C₁₀H₁₂O₂. It has a molecular weight of approximately 164.20 g/mol .[1] Its structure is characterized by a phenyl ring substituted with an ethyl group at the para position, and an acetic acid moiety attached to the same ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(4-ethylphenyl)acetic acid
CAS Number 14387-10-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol
SMILES CCC1=CC=C(CC(=O)O)C=C1
InChI InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
~7.1 - 7.3Multiplet4HAromatic (C₆H₄)
~3.6Singlet2H-CH₂-COOH
~2.6Quartet2H-CH₂-CH₃
~1.2Triplet3H-CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~178-COOH
~143Aromatic C-CH₂CH₃
~132Aromatic C-CH₂COOH
~129Aromatic CH
~128Aromatic CH
~40-CH₂-COOH
~28-CH₂-CH₃
~15-CH₂-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300BroadO-H stretch (Carboxylic Acid)
~2960MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1610, ~1510, ~1450Medium-WeakC=C stretch (Aromatic)
~1410MediumC-O-H bend (Carboxylic Acid)
~1300MediumC-O stretch (Carboxylic Acid)
~830Strongp-disubstituted benzene
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
164High[M]⁺ (Molecular Ion)
119High[M - COOH]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A spectral width of approximately 220 ppm is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Structure Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Solubility Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Ethylphenyl)acetic acid in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. Due to the limited availability of direct experimental data for this compound, this guide presents solubility data for the parent compound, phenylacetic acid, to serve as a valuable reference point. The influence of the 4-ethyl substituent on solubility is also discussed based on established principles of physical organic chemistry.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a nonpolar aromatic ring with an ethyl group and a polar carboxylic acid group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The presence of the 4-ethyl group, compared to the parent phenylacetic acid, increases the nonpolar character of the molecule, which is expected to enhance its solubility in nonpolar solvents and potentially decrease its solubility in highly polar solvents.

Quantitative Solubility Data of Phenylacetic Acid

The following table summarizes the experimentally determined solubility of phenylacetic acid in a variety of common organic solvents at different temperatures. This data is extracted from the work of Gracin and Rasmuson and provides a strong baseline for estimating the solubility of this compound.

SolventTemperature (°C)Solubility (mol fraction, x)Solubility ( g/100g solvent)
Alcohols
Methanol100.284123.8
200.354171.1
300.435236.8
400.522328.8
Ethanol100.28885.5
200.355114.3
300.430152.0
400.512203.1
2-Propanol100.26460.1
200.33181.3
300.407109.8
400.489149.9
Ketones
Acetone100.29770.3
200.36694.1
300.443126.8
400.524173.3
Esters
Ethyl Acetate100.21833.8
200.27946.5
300.34963.8
400.42887.7
Hydrocarbons
Toluene100.0487.1
200.07010.8
300.10016.1
400.13923.4

Data sourced from Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 49(6), 1563–1573.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many research and development activities. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Sample Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in desired units, such as g/100g solvent, molality, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solute B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter solution E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

(4-Ethylphenyl)acetic Acid Derivatives: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an ethyl group. This core structure serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of phenylacetic acid have a well-established history in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. The ethyl substitution on the phenyl ring of this compound offers a unique lipophilic characteristic that can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making it an area of interest for the design of new bioactive molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound derivatives, with a focus on their anti-inflammatory and anticancer activities.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically begins with the preparation of the parent acid itself or its activated forms, such as the corresponding acid chloride or ester. These intermediates can then be reacted with a variety of nucleophiles to generate a diverse library of compounds, including amides, esters, and hydrazide-hydrazones.

A general synthetic pathway involves the Friedel-Crafts reaction between ethyl 2-chloro-propionate and ethylbenzene, catalyzed by anhydrous aluminum chloride, to yield ethyl 2-(4-ethylphenyl)propionate, which is then hydrolyzed to 2-(4-ethylphenyl)propanoic acid[1].

Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)[2].

Experimental Protocol: Synthesis of N-Substituted-2-(4-ethylphenyl)acetamides

  • Dissolve 2-(4-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are synthesized in a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide, which is then condensed with an appropriate aldehyde or ketone to form the hydrazone.

Experimental Protocol: Synthesis of this compound Hydrazide-Hydrazones

  • Step 1: Synthesis of 2-(4-ethylphenyl)acetohydrazide

    • Reflux a mixture of ethyl 2-(4-ethylphenyl)acetate (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Triturate the residue with cold water to obtain the solid hydrazide, which can be purified by recrystallization from ethanol.

  • Step 2: Synthesis of Hydrazone Derivatives

    • Reflux a mixture of 2-(4-ethylphenyl)acetohydrazide (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid for 4-6 hours[3].

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone derivative will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Potential Applications and Biological Activities

Derivatives of this compound are being investigated for a range of pharmacological activities, primarily focusing on their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The structural similarity of this compound derivatives to known NSAIDs suggests their potential to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation[4].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity[5][6][7][8][9].

  • Animal Dosing: Administer the test compound or vehicle control orally or intraperitoneally to rats. A standard reference drug, such as indomethacin or diclofenac, is used for comparison[2][7].

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat[5][7].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[7].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group[2].

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Inhibition Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 4_Ethylphenyl_acetic_acid_derivatives This compound Derivatives 4_Ethylphenyl_acetic_acid_derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

A colorimetric or fluorometric assay can be used to determine the in vitro inhibitory activity of the compounds against COX-1 and COX-2 enzymes[10][11][12][13].

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically[10].

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2.

Anticancer Activity

Recent studies have explored the anticancer potential of various phenylacetic acid derivatives, including those with acetamide and hydrazone functionalities[3][5][10][14][15][16][17][18][19][20]. These compounds are often evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation[1][21][22][23].

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate and allow them to adhere overnight[10].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Synthesis->Primary_Screening Secondary_Screening Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Primary_Screening->Secondary_Screening Active Compounds Xenograft_Model Xenograft Animal Model Secondary_Screening->Xenograft_Model Lead Compounds Toxicity_Studies Toxicity and Pharmacokinetic Studies Xenograft_Model->Toxicity_Studies

Caption: A typical workflow for the screening of novel anticancer compounds.

Quantitative Data Summary

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following table provides a template for how such data would be presented. The values for related phenylacetic acid derivatives are included for illustrative purposes.

Table 1: Biological Activity of Phenylacetic Acid Derivatives

Compound ClassDerivative TypeTarget/AssayIC50/ActivityReference
Phenoxy Acetic AcidHydrazoneCOX-2 Inhibition0.06 µM[24]
Phenoxy Acetic AcidHydrazoneAnti-inflammatory (% inhibition)63.35%[25]
2-(4-isobutylphenyl)propanoic acidThiadiazoleAnti-inflammatory (% inhibition)89.50%[4]
2-(4-Fluorophenyl)-N-phenylacetamideNitro-substitutedAnticancer (PC3 cells)52 µM[16]
Hydrazide-hydrazonePyrrole-substitutedAnticancer (PC-3 cells)1.32 µM[10]

Conclusion

Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. Their synthesis is generally straightforward, allowing for the creation of diverse chemical libraries. While extensive biological data for this specific class of compounds is still emerging, the known activities of related phenylacetic acid derivatives, particularly in the fields of anti-inflammatory and anticancer research, provide a strong rationale for their continued investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel this compound derivatives with the potential for significant therapeutic impact. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action for this interesting class of molecules.

References

The Multifaceted Biological Activities of (4-Ethylphenyl)acetic Acid and Its Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-Ethylphenyl)acetic acid and its structural analogues represent a class of compounds with diverse and significant biological activities. Primarily recognized for their anti-inflammatory properties, these molecules and their derivatives have been extensively investigated for a range of therapeutic applications, including antimicrobial and enzyme inhibition activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant body of research has focused on the anti-inflammatory potential of acetic acid derivatives, many of which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various acetic acid analogues against COX-1 and COX-2 enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value signifies greater selectivity for COX-2.

Compound/DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 5fPhenoxy Acetic Acid Derivative4.070.0667.83[1]
Compound 7bPhenoxy Acetic Acid Derivative5.930.0874.13[1]
Compound 6aPyrazoline-Phenoxyacetic Acid-0.03365.4[1]
Compound 6cPyrazoline-Phenoxyacetic Acid-0.03196.9[1]
CelecoxibSelective COX-2 Inhibitor14.930.08186.63[1]
Mefenamic AcidNon-Selective NSAID29.90.8236.46[1]

In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate the anti-inflammatory effects of these compounds. For instance, compounds 5f and 7b demonstrated significant in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively.[2][3] These compounds also led to a reduction in pro-inflammatory markers like TNF-α and PGE-2.[2][3]

Prostaglandin Synthesis Pathway and COX Inhibition

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and their inhibition by NSAIDs, including acetic acid derivatives.

prostaglandin_pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGG2/PGH2) Prostaglandins (PGG2/PGH2) COX-1 (constitutive)->Prostaglandins (PGG2/PGH2) COX-2 (inducible)->Prostaglandins (PGG2/PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandins (PGG2/PGH2)->Prostaglandins & Thromboxanes Physiological Functions Physiological Functions Prostaglandins & Thromboxanes->Physiological Functions via COX-1 Inflammation & Pain Inflammation & Pain Prostaglandins & Thromboxanes->Inflammation & Pain via COX-2 NSAIDs (e.g., Acetic Acid Derivatives) NSAIDs (e.g., Acetic Acid Derivatives) NSAIDs (e.g., Acetic Acid Derivatives)->COX-1 (constitutive) NSAIDs (e.g., Acetic Acid Derivatives)->COX-2 (inducible)

Caption: Inhibition of Prostaglandin Synthesis by Acetic Acid Derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds is crucial for their evaluation as anti-inflammatory agents.

Objective: To determine the IC50 values of this compound analogues for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The amount of prostaglandin G2 (PGG2) produced is measured using a colorimetric or fluorometric method. For instance, the peroxidase activity of COX is utilized where a chromogenic substrate is oxidized in the presence of PGG2, leading to a color change that can be quantified.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Certain analogues of this compound have demonstrated notable antimicrobial properties against a range of pathogenic bacteria. This activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the MIC values of acetic acid against common wound-infecting pathogens.

OrganismNumber of IsolatesMIC Range (%)Reference
Pseudomonas aeruginosa90.16 - 0.31[4]
Acinetobacter baumannii80.16 - 0.31[4]
Other wound pathogens120.16 - 0.31[4]

Studies have also shown that acetic acid can effectively prevent the formation of biofilms at a concentration of 0.31% and eradicate mature biofilms of all tested isolates after three hours of exposure.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound analogue that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds serially diluted in the broth

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the growth medium within the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibition Beyond Cyclooxygenase

The inhibitory potential of acetic acid analogues extends to other enzymes of therapeutic relevance. For example, derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5][6] The inhibitory activity is typically expressed as IC50 values.

Conclusion

This compound and its analogues constitute a versatile class of bioactive molecules with significant therapeutic potential. Their well-established anti-inflammatory properties, primarily mediated through the inhibition of COX enzymes, are complemented by promising antimicrobial and other enzyme-inhibitory activities. The continued exploration of this chemical scaffold through structural modifications and detailed pharmacological evaluation holds promise for the development of novel therapeutic agents with improved efficacy and safety profiles. Further research focusing on structure-activity relationships and the elucidation of precise molecular mechanisms will be instrumental in realizing the full therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on the Thermochemical Properties of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of (4-Ethylphenyl)acetic acid. Due to the absence of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this guide presents estimated values based on data from structurally similar compounds and outlines the established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers in drug development and chemical thermodynamics, providing both a summary of predicted data and a detailed guide to the experimental methodologies required for their empirical validation.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and understanding its stability and reactivity. These properties, including the enthalpy of formation, enthalpy of combustion, enthalpy of sublimation, and heat capacity, govern the energy changes associated with chemical reactions and phase transitions.

This guide summarizes the key thermochemical parameters for this compound. In the absence of direct experimental measurements, this guide provides estimated values and details the standard experimental procedures used to determine these properties for aromatic carboxylic acids.

Thermochemical Data

Table 1: Physical and Estimated Thermochemical Properties of this compound

PropertyValueUnitSource/Method
General Properties
Molecular FormulaC₁₀H₁₂O₂-[1]
Molecular Weight164.20 g/mol [1]
CAS Number14387-10-1-
Boiling Point289.2 ± 9.0°C at 760 mmHg
Density1.1 ± 0.1g/cm³
Estimated Thermochemical Data
Standard Enthalpy of Formation (gas, 298.15 K)-315.40kJ/molJoback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2]
Standard Enthalpy of Fusion20.06kJ/molJoback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2]
Standard Enthalpy of Vaporization66.06kJ/molJoback Method (Estimated for 2-(4-Ethylphenyl)propanoic acid)[2]

Note: The estimated thermochemical data are for the structurally similar compound 2-(4-Ethylphenyl)propanoic acid and are provided here as a preliminary reference. The Joback method is a group contribution method used for the prediction of thermochemical properties.

Experimental Protocols for Thermochemical Characterization

To obtain accurate and reliable thermochemical data for this compound, a series of well-established experimental techniques should be employed. The following sections detail the methodologies for determining the key thermochemical properties.

The standard enthalpy of formation in the crystalline state, ΔfH°(cr), is typically determined from the standard molar enthalpy of combustion, ΔcH°(cr), using a bomb calorimeter.[3][4]

Experimental Procedure:

  • Sample Preparation: A pellet of high-purity this compound (typically 0.5 - 1.0 g) is prepared. The exact mass of the sample is determined with high precision.

  • Calorimeter Setup: The pellet is placed in a crucible inside a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Combustion: The bomb is placed in a calorimeter vessel containing a known mass of water. The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

  • Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[5] The standard molar enthalpy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids.[6][7] From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation, ΔsubH°, can be derived.

Experimental Procedure:

  • Sample Loading: A known mass of crystalline this compound is placed in a saturator tube within a temperature-controlled furnace.

  • Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a constant and precisely controlled flow rate. The flow rate must be within a range that ensures saturation of the gas with the sample's vapor but is slow enough to avoid mechanical transport of the sample particles.[6]

  • Vapor Collection: The vapor-saturated gas stream exits the furnace and passes through a condenser or a trap where the transported substance is collected.

  • Quantification: The amount of sublimed material is determined by gravimetric analysis of the condenser or by other analytical techniques such as gas chromatography.

  • Vapor Pressure Calculation: The partial pressure of the substance at a given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the total pressure.

  • Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Differential scanning calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[8][9] It can be used to determine the enthalpy of fusion (ΔfusH°) and the heat capacity (Cp) of this compound.

Experimental Procedure for Enthalpy of Fusion:

  • Sample Encapsulation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) through the melting temperature range of the substance.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed during melting.

  • Data Analysis: The area of the melting peak is integrated to determine the enthalpy of fusion. The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.[10]

Experimental Procedure for Heat Capacity:

  • Three-Step Method: The heat capacity is typically measured using a three-step procedure.[11]

    • Baseline Run: An empty sample pan and an empty reference pan are run to obtain a baseline.

    • Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

    • Sample Run: The sample is run under identical conditions.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comprehensive thermochemical characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_combustion Combustion Calorimetry cluster_transpiration Transpiration Method cluster_dsc Differential Scanning Calorimetry cluster_results Final Thermochemical Data synthesis Synthesis and Purification of This compound purity Purity Analysis (e.g., HPLC, NMR) synthesis->purity combustion Bomb Calorimetry Experiment purity->combustion transpiration Vapor Pressure Measurement at various Temperatures purity->transpiration dsc_fusion Measure Heat of Fusion (ΔfusH°) purity->dsc_fusion dsc_cp Measure Heat Capacity (Cp) purity->dsc_cp delta_c_h Calculate Enthalpy of Combustion (ΔcH°) combustion->delta_c_h delta_f_h Calculate Enthalpy of Formation (ΔfH°(cr)) delta_c_h->delta_f_h final_data Comprehensive Thermochemical Profile of this compound delta_f_h->final_data clausius Clausius-Clapeyron Plot (ln(p) vs 1/T) transpiration->clausius delta_sub_h Determine Enthalpy of Sublimation (ΔsubH°) clausius->delta_sub_h delta_sub_h->final_data dsc_fusion->final_data dsc_cp->final_data

Experimental workflow for thermochemical characterization.

Conclusion

This technical guide has provided an overview of the thermochemical properties of this compound. While direct experimental data is currently lacking, this document offers estimated values and, more importantly, detailed protocols for their experimental determination. The outlined procedures for combustion calorimetry, the transpiration method, and differential scanning calorimetry represent the standard for obtaining high-quality thermochemical data. It is anticipated that this guide will facilitate future experimental work on this compound, leading to a more complete understanding of its thermodynamic characteristics, which is essential for its potential applications in research and industry.

References

Crystal Structure of 4-Substituted Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis Based on the Crystal Structure of [4-(Methylsulfonyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-substituted phenylacetic acids, with a specific focus on the crystallographic data of [4-(Methylsulfonyl)phenyl]acetic acid as a representative analogue. Due to the absence of publicly available crystallographic data for (4-Ethylphenyl)acetic acid, this document leverages the structural information from a closely related compound to infer potential structural characteristics and provide a framework for experimental analysis. This paper presents the key crystallographic parameters, details the experimental protocols for single-crystal X-ray diffraction, and visualizes the experimental workflow and molecular interactions. The intended audience includes researchers in crystallography, medicinal chemistry, and drug development who are interested in the solid-state properties of this class of compounds.

Introduction

Phenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The nature and position of substituents on the phenyl ring can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby affecting its physicochemical properties such as solubility, melting point, and bioavailability. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the development of new materials. This guide uses the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid to illustrate the common structural features and analytical techniques applicable to this family of compounds.

Crystallographic Data of [4-(Methylsulfonyl)phenyl]acetic acid

The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid provides valuable insights into the packing and hydrogen bonding networks of 4-substituted phenylacetic acids. The key crystallographic data are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement Details[1]
ParameterValue
Empirical FormulaC₉H₁₀O₄S
Formula Weight214.23
Temperature298(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a19.086(7) Å
b4.9711(18) Å
c10.724(4) Å
α90°
β106.102(6)°
γ90°
Volume977.5(6) ų
Z4
Density (calculated)1.456 Mg/m³
Absorption Coefficient0.32 mm⁻¹
F(000)448
Data Collection
Reflections Collected4462
Independent Reflections1502
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor0.048
wR-factor0.140
Table 2: Hydrogen Bond Geometry (Å, °)[1]
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O4—H4···O3ⁱ0.821.872.693(3)175
C3—H3···O2ⁱⁱ0.932.533.287(3)139
C1—H1B···O1ⁱⁱⁱ0.962.453.365(4)160
Symmetry codes: (i) -x+1,-y+1,-z+1; (ii) x,y,z; (iii) x,y,z

Experimental Protocols

The determination of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid involves several key experimental steps, as outlined below. This protocol is representative of the methodology used for small organic molecules.

Synthesis and Crystallization

The synthesis of [4-(Methylsulfonyl)phenyl]acetic acid can be achieved through various organic synthesis routes. For crystallization, a common method is slow evaporation from a suitable solvent or solvent mixture. In the case of the reference compound, crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol/water (1:1 v/v) solution at room temperature.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. The data for [4-(Methylsulfonyl)phenyl]acetic acid was collected at a temperature of 298(2) K using Mo Kα radiation (λ = 0.71073 Å).[1] The diffraction data are collected over a range of angles, and the intensities of the diffracted X-rays are measured.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for crystal structure determination.
Intermolecular Interactions

The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is characterized by a network of hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers through strong O—H···O hydrogen bonds. These dimers are further connected by weaker C—H···O interactions, creating a three-dimensional network.

intermolecular_interactions molecule1 Molecule A [4-(Methylsulfonyl)phenyl]acetic acid molecule2 Molecule B (Centrosymmetrically Related) [4-(Methylsulfonyl)phenyl]acetic acid molecule1->molecule2 O-H···O Hydrogen Bond (Carboxylic Acid Dimer) molecule2->molecule1 C-H···O Interaction

Key intermolecular interactions in [4-(Methylsulfonyl)phenyl]acetic acid.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of its close analogue, [4-(Methylsulfonyl)phenyl]acetic acid, provides a robust framework for understanding the solid-state behavior of this class of compounds. The formation of hydrogen-bonded carboxylic acid dimers is a predominant and expected feature, which dictates the crystal packing. The detailed experimental protocol and workflow presented herein offer a clear guide for researchers aiming to elucidate the crystal structures of other substituted phenylacetic acids. Such structural information is invaluable for the development of new pharmaceutical and material science applications.

References

(4-Ethylphenyl)acetic Acid: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4-Ethylphenyl)acetic acid, a valuable precursor in organic synthesis. We will explore its chemical and physical properties, detailed synthesis methodologies, and its application in the formation of various derivatives, including esters and amides. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Compound Profile

This compound, also known as 4-ethylbenzeneacetic acid, is a carboxylic acid derivative of ethylbenzene. Its chemical structure, featuring a reactive carboxylic acid group attached to an ethyl-substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-ethylphenyl)acetic acid[1]
Synonyms 4-Ethylbenzeneacetic acid, p-Ethylphenylacetic acid[1]
CAS Number 14387-10-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 89-92 °C
Boiling Point 295.6 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water.
pKa ~4.5 (Predicted)

Synthesis of this compound

A primary route for the synthesis of this compound is the Willgerodt-Kindler reaction of 4-ethylacetophenone. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Willgerodt-Kindler Reaction of 4-Ethylacetophenone

The Willgerodt-Kindler reaction provides a robust method for synthesizing aryl-substituted acetic acids from the corresponding acetophenones. The overall transformation is depicted below:

Willgerodt_Kindler 4-Ethylacetophenone 4-Ethylacetophenone Intermediate_Thioamide Intermediate Thioamide 4-Ethylacetophenone->Intermediate_Thioamide S₈, Morpholine Heat This compound This compound Intermediate_Thioamide->this compound H₂O, H⁺ or OH⁻ Heat

Caption: Willgerodt-Kindler reaction pathway for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 4-Ethylacetophenone

  • Sulfur (S₈)

  • Morpholine

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Organic solvent (e.g., Toluene or Dioxane)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents). Heat the mixture to reflux (typically 130-150 °C) for several hours (8-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. For basic hydrolysis, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and heat the mixture to reflux for an additional 8-12 hours. For acidic hydrolysis, carefully add concentrated hydrochloric acid and reflux for a similar duration.

  • Work-up: After cooling, acidify the reaction mixture with concentrated HCl to a pH of approximately 2. This will precipitate the crude this compound.

  • Purification: Filter the crude product and wash it with cold water. For further purification, dissolve the crude acid in a saturated sodium bicarbonate solution. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and neutral impurities. Acidify the aqueous layer again with HCl to precipitate the pure this compound.

  • Drying: Filter the purified product, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.

Table 2: Representative Reaction Parameters for Willgerodt-Kindler Synthesis

ParameterValue
Reactant Ratio (Ketone:Sulfur:Amine) 1 : 2.5 : 3.5
Reaction Temperature 140 °C
Reaction Time (Thioamide formation) 12 hours
Reaction Time (Hydrolysis) 10 hours
Typical Yield 60-80%

This compound as a Precursor in Organic Synthesis

This compound is a valuable starting material for a variety of organic transformations, primarily involving reactions of the carboxylic acid group. These include esterification, amidation, and conversion to the corresponding acid chloride.

Precursor_Reactions node_acid This compound node_ester Ester Derivative node_acid->node_ester ROH, H⁺ node_amide Amide Derivative node_acid->node_amide R₂NH, Coupling Agent node_chloride Acid Chloride Derivative node_acid->node_chloride SOCl₂ or (COCl)₂ node_homologation Homologated Acid node_acid->node_homologation Arndt-Eistert Homologation node_chloride->node_ester node_chloride->node_amide

Caption: Synthetic utility of this compound as a precursor.

Esterification

Esterification of this compound can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Experimental Protocol (Fischer Esterification):

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography on silica gel if necessary.

Table 3: Fischer Esterification of this compound with Methanol

ParameterValue
Reactant Ratio (Acid:Methanol) 1 : 15
Catalyst Loading (H₂SO₄) 10 mol%
Reaction Temperature Reflux (approx. 65 °C)
Reaction Time 3 hours
Typical Yield 85-95%
Amide Synthesis

Amides of this compound can be prepared by activating the carboxylic acid with a coupling agent, followed by the addition of an amine.

Experimental Protocol (Amide Coupling):

Materials:

  • This compound

  • Amine (R₂NH)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Organic solvent (e.g., Dichloromethane, Dimethylformamide)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous organic solvent.

  • Add the coupling agent (1.1 equivalents) and a base (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Table 4: Amide Coupling of this compound with Benzylamine

ParameterValue
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)
Base Triethylamine
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 8 hours
Typical Yield 75-90%

Applications in Drug Development

Aryl acetic acid derivatives are important structural motifs in many pharmaceutical compounds, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis of marketed drugs from this compound is not widely documented, its structural similarity to the active moieties of drugs like Ibuprofen and Loxoprofen highlights its potential as a precursor for the synthesis of novel therapeutic agents. For instance, derivatives of this compound could be explored as potential cyclooxygenase (COX) inhibitors.

Drug_Development cluster_0 Precursor cluster_1 Synthetic Modifications cluster_2 Potential Bioactive Molecules Precursor This compound Derivatization Esterification, Amidation, Other transformations Precursor->Derivatization Chemical Synthesis Bioactive NSAID Analogs (e.g., COX Inhibitors) Derivatization->Bioactive Screening & Lead Optimization

Caption: Logical workflow from this compound to potential drug candidates.

Conclusion

This compound is a readily accessible and versatile precursor in organic synthesis. Its straightforward preparation via the Willgerodt-Kindler reaction and the reactivity of its carboxylic acid group make it a valuable building block for the creation of a wide range of organic molecules. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to (4-Ethylphenyl)acetic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)acetic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of organic chemistry and drug discovery. As a derivative of phenylacetic acid, it shares a structural motif present in numerous biologically active compounds. Phenylacetic acid itself is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans.[1] Its derivatives have been extensively explored for various therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
IUPAC Name 2-(4-ethylphenyl)acetic acid[2]
CAS Number 14387-10-1[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Melting Point 88-92 °C[3]
Boiling Point 265-267 °C[3]
Solubility Soluble in methanol. Insoluble in water.[3][4]
pKa 4.370 (at 25°C)[3]
XLogP3 2.3[2]

Discovery and History

While the exact date and discoverer of this compound are not readily apparent in readily available modern literature, its existence is confirmed in scientific publications dating back to at least the mid-20th century. A 1957 publication in The Journal of Organic Chemistry mentions "p-Ethylphenylacetic acid", indicating it was a known compound at that time. The synthesis of many simple aromatic compounds like this often occurred during the late 19th and early 20th centuries, a period of foundational exploration in organic synthesis. It is highly probable that its first preparation was documented in German chemical journals of that era, such as Berichte der deutschen chemischen Gesellschaft or Justus Liebigs Annalen der Chemie, which were the preeminent publications in the field.

The synthesis of the parent compound, phenylacetic acid, and its derivatives was of considerable interest for their biological activities, including their role as plant growth regulators (auxins).[5] This interest likely spurred the synthesis of various substituted analogs, including the 4-ethyl derivative, to explore structure-activity relationships.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. These can be categorized into classical routes, likely employed in its early preparations, and more modern techniques offering improved efficiency and selectivity.

Plausible Historical Synthetic Pathways

Given the timeframe of its likely first synthesis, several classical methods would have been available to organic chemists.

A common and straightforward method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).

  • Experimental Protocol:

    • Cyanation of 4-Ethylbenzyl Halide: 4-Ethylbenzyl chloride or bromide is reacted with sodium or potassium cyanide in a suitable solvent, such as aqueous ethanol, to yield 4-ethylphenylacetonitrile.

    • Hydrolysis: The resulting 4-ethylphenylacetonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

      • Acidic Hydrolysis: The nitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.

      • Basic Hydrolysis: The nitrile is refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification of the resulting carboxylate salt.

Fig. 1: Synthesis via Hydrolysis of 4-Ethylphenylacetonitrile.

The Willgerodt-Kindler reaction provides a method to synthesize aryl-substituted acetic acids from the corresponding acetophenones.

  • Experimental Protocol:

    • Thioamide Formation: 4'-Ethylacetophenone is heated with sulfur and a secondary amine, typically morpholine, to form the thiomorpholide of this compound.

    • Hydrolysis: The resulting thioamide is then hydrolyzed, usually with a strong acid or base, to yield this compound.

Fig. 2: Willgerodt-Kindler Reaction Pathway.

The malonic ester synthesis is a versatile method for preparing carboxylic acids.

  • Experimental Protocol:

    • Alkylation: Diethyl malonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then reacted with 4-ethylbenzyl bromide in an SN2 reaction to yield diethyl (4-ethylbenzyl)malonate.

    • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding malonic acid using aqueous acid or base. Upon heating, the substituted malonic acid readily undergoes decarboxylation to afford this compound.[6][7]

Fig. 3: Malonic Ester Synthesis Workflow.

Biological Activity and Applications

Substituted phenylacetic acids are a well-established class of compounds with diverse biological activities. They are known to act as plant growth regulators (auxins), influencing cell elongation and other developmental processes.[5] In the context of drug development, phenylacetic acid derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often related to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

While specific, in-depth studies on the biological signaling pathways of this compound are not widely reported in readily accessible literature, it is plausible that its mechanism of action, particularly in an anti-inflammatory context, would involve the arachidonic acid cascade, similar to other NSAIDs.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins 4_Ethylphenylacetic_Acid 4_Ethylphenylacetic_Acid 4_Ethylphenylacetic_Acid->COX_Enzymes Inhibition

Fig. 4: Potential Inhibition of the COX Pathway.

Conclusion

This compound, while not as extensively studied as some other phenylacetic acid derivatives, represents a valuable scaffold in medicinal chemistry. Its synthesis is achievable through a variety of classical and modern organic reactions. While its initial discovery is not prominently documented, its presence in the mid-20th century chemical literature indicates a long-standing availability to the scientific community. Further investigation into its specific biological targets and mechanisms of action could reveal novel therapeutic applications, building upon the rich history of phenylacetic acids in drug discovery. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Ethylphenyl)acetic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (4-Ethylphenyl)acetic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form ethyl (4-ethylphenyl)acetate, followed by a basic hydrolysis to yield the final carboxylic acid product. This application note is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and mechanistic visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and alkyl-aryl compounds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids make it an ideal choice for the synthesis of substituted phenylacetic acid derivatives.

This protocol first describes the Suzuki coupling of ethyl 4-bromophenylacetate with ethylboronic acid to yield the intermediate ester, ethyl (4-ethylphenyl)acetate. Subsequently, a straightforward hydrolysis protocol is provided to convert the ester to the desired this compound.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Suzuki-Miyaura Cross-Coupling

Ethyl 4-bromophenylacetate + Ethylboronic acid → Ethyl (4-ethylphenyl)acetate

Step 2: Hydrolysis

Ethyl (4-ethylphenyl)acetate → this compound

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected yields for the two-step synthesis. The data for the Suzuki coupling is based on established protocols for similar aryl bromides and alkylboronic acids.

Table 1: Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromophenylacetate and Ethylboronic acid

ParameterValue/ConditionNotes
Reactants
Ethyl 4-bromophenylacetate1.0 equivLimiting reagent
Ethylboronic acid1.2 - 1.5 equivSlight excess to ensure complete consumption of the aryl bromide
Catalyst System
Palladium CatalystPd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%) with a ligandPd(PPh₃)₄ can be used directly. If using Pd(OAc)₂, a phosphine ligand is required.
Ligand (if using Pd(OAc)₂)SPhos or XPhos (2-6 mol%)Buchwald ligands are effective for C(sp²)-C(sp³) couplings.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)An aqueous solution of the base is typically used.
Solvent Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)The solvent should be degassed prior to use.
Reaction Temperature 80 - 100 °C
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.
Typical Yield 70 - 90%Yields are for the isolated product after purification.

Table 2: Hydrolysis of Ethyl (4-ethylphenyl)acetate

ParameterValue/ConditionNotes
Reactants
Ethyl (4-ethylphenyl)acetate1.0 equiv
Base NaOH or KOH (2.0 - 5.0 equiv)A 10-20% aqueous solution is commonly used.
Solvent Ethanol/Water or Methanol/Water (e.g., 2:1)The alcohol helps to solubilize the ester.
Reaction Temperature 60 - 80 °C (Reflux)
Reaction Time 2 - 6 hoursMonitor by TLC for the disappearance of the starting material.
Typical Yield >95%Yields are for the isolated product after acidification and extraction.

Experimental Protocols

4.1. Step 1: Synthesis of Ethyl (4-ethylphenyl)acetate via Suzuki Coupling

Materials:

  • Ethyl 4-bromophenylacetate

  • Ethylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-bromophenylacetate (1.0 equiv), ethylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Add a 2M aqueous solution of potassium carbonate (2.5 equiv).

  • Add a sufficient volume of degassed toluene and water (4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (4-ethylphenyl)acetate.

4.2. Step 2: Synthesis of this compound via Hydrolysis

Materials:

  • Ethyl (4-ethylphenyl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (for workup)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl (4-ethylphenyl)acetate (1.0 equiv) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (3.0 equiv).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 3 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M hydrochloric acid. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

5.1. Experimental Workflow

G cluster_suzuki Step 1: Suzuki Coupling cluster_hydrolysis Step 2: Hydrolysis reactants Ethyl 4-bromophenylacetate + Ethylboronic acid setup Add Pd(OAc)2/SPhos, K2CO3, Toluene/H2O reactants->setup reaction_suzuki Heat at 90°C, 16h (Inert Atmosphere) setup->reaction_suzuki workup_suzuki Aqueous Workup & Extraction with EtOAc reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki intermediate Ethyl (4-ethylphenyl)acetate purification_suzuki->intermediate hydrolysis_setup Add NaOH, EtOH/H2O intermediate->hydrolysis_setup reaction_hydrolysis Reflux at 80°C, 3h hydrolysis_setup->reaction_hydrolysis workup_hydrolysis Acidification (HCl) & Extraction with EtOAc reaction_hydrolysis->workup_hydrolysis final_product This compound workup_hydrolysis->final_product Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)Ln oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(R)Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R (Ethyl (4-ethylphenyl)acetate) reductive_elimination->product aryl_halide Ar-X (Ethyl 4-bromophenylacetate) aryl_halide->oxidative_addition boronic_acid R-B(OH)2 (Ethylboronic acid) + Base boronic_acid->transmetalation

Application Notes and Protocols: Synthesis of (4-Ethylphenyl)acetic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of (4-Ethylphenyl)acetic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the carboxylation of a Grignard reagent, a robust and widely applicable method for forming carbon-carbon bonds.[1] The protocol covers the preparation of the 4-ethylphenylmagnesium halide Grignard reagent from the corresponding 4-ethylbenzyl halide, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup to yield the desired carboxylic acid.[2][3] Included are key reaction parameters, troubleshooting guidelines, and safety precautions necessary for the successful and safe execution of this procedure.

Reaction Scheme

The overall reaction involves two main stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

  • Formation of Grignard Reagent:

    • 4-Et-C₆H₄CH₂-X + Mg --(Anhydrous Ether)--> 4-Et-C₆H₄CH₂-MgX (Where X = Cl, Br, I)

  • Carboxylation and Acidic Workup:

    • 4-Et-C₆H₄CH₂-MgX + CO₂ --> 4-Et-C₆H₄CH₂COOMgX

    • 4-Et-C₆H₄CH₂COOMgX + H₃O⁺ --> 4-Et-C₆H₄CH₂COOH + Mg(OH)X

The Grignard reagent, prepared from a 4-ethylbenzyl halide and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile.[4] This nucleophile attacks the electrophilic carbon of carbon dioxide, forming a halomagnesium carboxylate salt.[2][5] Subsequent protonation with a strong aqueous acid yields this compound.[6]

Grignard Reaction Pathway

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation and Workup Start 4-Ethylbenzyl Halide (e.g., Bromide) Grignard 4-Ethylphenylmagnesium Halide (Grignard Reagent) Start->Grignard + Mg / Ether Mg Magnesium Turnings (Activated) Mg->Grignard Solvent Anhydrous Diethyl Ether or THF Solvent->Grignard Salt Halomagnesium Carboxylate Intermediate Grignard->Salt Reaction with CO₂ CO2 Carbon Dioxide (Dry Ice) CO2->Salt Product This compound Salt->Product Protonation Acid Acid Workup (e.g., aq. HCl) Acid->Product

Caption: Reaction pathway for the synthesis of this compound.

Materials and Reagents

  • 4-Ethylbenzyl chloride or 4-Ethylbenzyl bromide

  • Magnesium turnings

  • Iodine (crystal, for activation)

  • Anhydrous diethyl ether (Et₂O) or Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide, solid (dry ice), crushed

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice bath and water bath

Tabulated Reaction Parameters

The success of the Grignard reaction is highly dependent on the choice of solvent and reaction conditions. The following table summarizes typical parameters for the formation of benzylic Grignard reagents and their subsequent carboxylation.

ParameterCondition/ReagentPurpose / CommentCitation
Starting Halide 4-Ethylbenzyl bromideBromides are generally more reactive than chlorides.[7]
Solvent Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)Ether solvents are crucial as they solvate and stabilize the Grignard reagent. 2-MeTHF can improve the product-to-byproduct ratio compared to THF.[8]
Mg Activation Small crystal of iodineAdded to activate the magnesium surface by disrupting the passivating oxide layer.
Initiation Temp. Room Temperature / Gentle WarmingThe reaction can be initiated by gently warming with a water bath.[3]
Reaction Temp. 35-45 °C (Gentle Reflux)Maintain a gentle reflux to sustain the reaction without promoting side reactions like Wurtz coupling.[1]
Carboxylation Temp. -78 °C to 0 °CThe Grignard reagent is added to crushed dry ice to ensure CO₂ is in excess and to control the exothermic reaction.[9]
Workup 6 M HCl (aq)Acidification protonates the carboxylate salt to form the final carboxylic acid product.[5][9]
Typical Yield 50-80%Yields can vary based on the purity of reagents and strictness of anhydrous conditions.

Detailed Experimental Protocol

A. Preparation of the Grignard Reagent (4-Ethylphenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven (e.g., overnight at 120 °C) to remove all traces of water. Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet while hot, and allow it to cool to room temperature under a positive pressure of inert gas.[1][10]

  • Reagent Setup: Place magnesium turnings (1.1 equivalents) and a single crystal of iodine into the cooled flask.

  • Initiation: Add a small portion (~5-10 mL) of anhydrous diethyl ether, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 4-ethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether (use a total solvent volume to create a ~0.5 M solution).

  • Reaction Start: Add a small amount (~1-2 mL) of the 4-ethylbenzyl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a water bath or crush the magnesium with a dry stirring rod.[1]

  • Grignard Formation: Once the reaction has started, add the remaining 4-ethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure complete consumption of the magnesium.[3]

B. Carboxylation of the Grignard Reagent

  • CO₂ Setup: In a separate large beaker or flask, place an excess of crushed solid carbon dioxide (dry ice).[9]

  • Reaction: Slowly pour the prepared Grignard reagent solution from the reaction flask onto the crushed dry ice with gentle swirling. The reaction is exothermic and will cause the CO₂ to sublime vigorously.[9]

  • Completion: After the addition is complete, allow the mixture to warm to room temperature. The initial thick slurry will become more manageable. Anhydrous ether can be added to facilitate stirring if the mixture is too thick.[9]

C. Workup and Purification

  • Quenching: Once the excess CO₂ has sublimed, slowly and carefully add 6 M HCl to the reaction mixture while stirring in an ice bath. Add acid until the aqueous layer is acidic to pH paper (pH < 2) and all magnesium salts have dissolved.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine all organic extracts. To remove any unreacted starting material and acidic impurities, wash the combined organic layer with saturated NaHCO₃ solution, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or hot water) to obtain the pure product.

Experimental Workflow Diagram

G A 1. Setup Flame-dry glassware. Add Mg & I₂. B 2. Initiation Add small portion of 4-ethylbenzyl halide solution. A->B C 3. Grignard Formation Add remaining halide dropwise. Maintain gentle reflux. B->C D 4. Carboxylation Pour Grignard solution onto excess dry ice. C->D E 5. Quench & Workup Allow to warm. Add aq. HCl (pH < 2). D->E F 6. Extraction Separate organic layer. Extract aqueous phase. E->F G 7. Purification Wash with NaHCO₃ & brine. Dry and evaporate solvent. F->G H 8. Final Product Recrystallize crude solid to obtain pure (4-EtPh)acetic acid. G->H

Caption: Step-by-step experimental workflow for the Grignard synthesis.

Troubleshooting

  • Low or No Grignard Formation: This is often due to wet glassware or solvents.[10] Ensure all components are scrupulously dry and the reaction is under an inert atmosphere. The magnesium turnings may require activation by crushing or adding a small amount of 1,2-dibromoethane.[10]

  • Formation of Biphenyl Byproduct: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted benzyl halide.[1] This is favored by high local concentrations of the halide and higher temperatures. Ensure slow, dropwise addition of the halide solution to maintain a low concentration.

  • Low Yield of Carboxylic Acid: The Grignard reagent may have been quenched by moisture or atmospheric CO₂ before reacting with the dry ice. Ensure the reagent is handled under inert gas and added promptly to the solid CO₂.

Safety Precautions

  • Grignard Reagents: These reagents are highly flammable, corrosive, and react violently with water and protic solvents.[10] All operations must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[10] Use with extreme caution away from ignition sources.

  • Dry Ice: Solid CO₂ is extremely cold (-78 °C) and can cause severe frostbite. Handle with appropriate thermal gloves.[9]

  • Acid Quenching: The quenching of the reaction mixture with acid is highly exothermic and may release flammable ether vapors. Perform this step slowly in an ice bath.

References

Application Notes and Protocols for the Esterification of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the esterification of (4-ethylphenyl)acetic acid with a range of primary and secondary alcohols. The resulting esters, alkyl (4-ethylphenyl)acetates, are valuable compounds in various fields, including fragrance, materials science, and as intermediates in pharmaceutical synthesis. The protocols described herein focus on the widely utilized Fischer-Speier esterification, an acid-catalyzed reaction, and also touch upon alternative methods. These notes are intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The esterification of this compound is typically achieved through the Fischer-Speier method. This reaction involves the condensation of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, and the water formed as a byproduct is removed.[1][2][3]

The general reaction is as follows:

General Reaction Scheme

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the esterification of phenylacetic acid and its derivatives with various alcohols, as reported in the literature. It is important to note that the reaction conditions vary between studies, and thus the yields are not directly comparable. However, this data provides a useful reference for expected outcomes under different catalytic systems.

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetic acidMethanolUV light/CCl₄CCl₄Room Temp2.599[4]
Phenylacetic acidEthanolH₂SO₄EthanolReflux6-783-87[5]
Phenylacetic acidIsopropanolUV light/CCl₄CCl₄Room Temp598[4]
Phenylacetic acid1-ButanolUV light/CCl₄CCl₄Room Temp399[4]
Phenylacetic acidtert-Butyl alcoholEDC/HOBt/DMAPCH₂Cl₂Room Temp-Not Observed*[6]
Phenylacetic acidGlycerolAmberlyst-15Glycerol1106~80[7][8]

*Note: In the absence of HOBt, no product was formed. With HOBt, the reaction proceeds. This highlights the challenges with sterically hindered alcohols under standard conditions.

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

This protocol is a generalized procedure for the synthesis of alkyl (4-ethylphenyl)acetates using a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add the desired alcohol in excess (typically 5-10 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the alcohol used.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Extraction: If the alcohol is volatile (e.g., methanol, ethanol), remove the excess alcohol using a rotary evaporator. If a higher boiling alcohol was used, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Caution: CO₂ evolution will occur.[9]

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Photolytic Esterification of this compound

This protocol is based on a method for the esterification of phenylacetic acid using UV light and a perhalogenated methane.[4]

Materials:

  • This compound

  • Alcohol (e.g., methanol, isopropanol, 1-butanol)

  • Carbon tetrachloride (CCl₄)

  • Medium-pressure mercury lamp (450W)

  • Quartz reaction vessel

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the desired alcohol (1.0 to excess eq) in carbon tetrachloride.

  • Irradiation: Irradiate the mixture with a medium-pressure mercury lamp. The reaction time will vary depending on the alcohol (e.g., 2.5 hours for methanol, 3 hours for 1-butanol).[4]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the pure ester.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Mix this compound and excess Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (2-24 h) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Solvent Extraction Cool->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: General workflow for the Fischer esterification of this compound.

Fischer_Esterification_Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + R'-OH D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E - H₂O H2O Water (H₂O) D->H2O F Ester (R-COOR') E->F - H⁺ H_plus H⁺ E->H_plus H_plus->A ROH Alcohol (R'-OH) ROH->B

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

References

Amide Synthesis from (4-Ethylphenyl)acetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process in the creation of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of amides from (4-Ethylphenyl)acetic acid utilizing various common coupling agents. These protocols are designed to serve as a foundational guide for developing specific synthetic strategies.

This compound is a versatile starting material, and its amide derivatives are of interest in medicinal chemistry due to their potential biological activities. The selection of an appropriate coupling agent is paramount to achieving high yields and purity while minimizing side reactions and racemization. This document outlines protocols for three widely used coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and N,N'-Dicyclohexylcarbodiimide (DCC).

Comparative Analysis of Coupling Agents

The choice of coupling agent can significantly impact the outcome of the amide synthesis. The following table summarizes hypothetical quantitative data for the synthesis of a representative amide, N-benzyl-2-(4-ethylphenyl)acetamide, to illustrate the potential differences in performance between EDC, HATU, and DCC.

Coupling AgentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
EDC HOBtDIPEADMF1285>95
HATU -DIPEADMF292>98
DCC DMAP (cat.)-DCM1878>90

This data is illustrative and may vary based on the specific amine and reaction conditions.

Experimental Protocols

Detailed methodologies for the synthesis of amides from this compound using EDC, HATU, and DCC are provided below. These protocols can be adapted for various primary and secondary amines.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a more stable activated ester, which then reacts with the amine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling agent known for its rapid reaction times and low rates of racemization.[1]

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: DCC/DMAP Mediated Amide Coupling

DCC is a classic and cost-effective carbodiimide coupling agent. The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[2][3]

Materials:

  • This compound

  • Amine (e.g., Cyclohexylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If residual DCU is present, it can be further removed by precipitation from a minimal amount of cold diethyl ether.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflow for amide synthesis using coupling agents.

Amide_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mixing Mixing & Stirring Acid->Mixing Amine Amine Amine->Mixing Coupling_Agent Coupling Agent (EDC, HATU, or DCC) Coupling_Agent->Mixing Solvent_Base Solvent & Base Solvent_Base->Mixing Monitoring Monitoring (TLC/LC-MS) Mixing->Monitoring Extraction Extraction & Washing Monitoring->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide synthesis.

Potential Signaling Pathways for (4-Ethylphenyl)acetamide Derivatives

Amide derivatives of various phenylacetic acids have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes.[4][5] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The proposed mechanism of action for (4-Ethylphenyl)acetamide derivatives as potential anti-inflammatory agents may involve the inhibition of the COX-2 signaling pathway.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor (4-Ethylphenyl)acetamide Derivative Inhibitor->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway.

These protocols and notes provide a comprehensive starting point for the synthesis and exploration of amides derived from this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (4-Ethylphenyl)acetic acid. This method is suitable for researchers, scientists, and professionals in drug development requiring a robust protocol for isolating this compound from reaction mixtures or for purity enhancement.

Introduction

This compound is an aromatic carboxylic acid. RP-HPLC is a highly effective technique for the purification of such compounds, offering excellent resolution and scalability.[1] The method described herein utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, modified with an acid to ensure good peak shape and retention of the acidic analyte.[1] The principles of preparative HPLC are based on analytical HPLC, involving separation by adsorption, but with the addition of a fraction collector to isolate the compound of interest.[2]

Chromatographic Conditions

Successful separation of aromatic carboxylic acids is typically achieved using a reversed-phase column and an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry.[1] The following conditions are recommended as a starting point for the purification of this compound.

Data Presentation: Chromatographic Parameters

ParameterRecommended Conditions
Column C18, 5 µm, 250 x 10 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 30% B to 80% B over 15 minutes
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detection UV at 254 nm
Column Temperature Ambient

Experimental Protocols

1. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of a 50:50 mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System Preparation and Operation

  • Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject the filtered sample onto the column.

  • Initiate the gradient elution as specified in the table above.

  • Monitor the chromatogram for the elution of the target compound.

  • Collect the fraction corresponding to the main peak of this compound using a fraction collector.

3. Post-Purification Processing

  • Combine the collected fractions containing the purified compound.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution containing the purified product can be lyophilized (freeze-dried) to obtain the solid compound. Acetic acid, if used as a mobile phase modifier, is volatile and can be removed during evaporation.[3]

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Evaporation Collection->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purified_Product Purified_Product Lyophilization->Purified_Product Purified this compound

Caption: Workflow for the HPLC purification of this compound.

HPLC_Parameters center_node HPLC Separation Quality param_mobile Mobile Phase center_node->param_mobile param_column Stationary Phase (Column) center_node->param_column param_flow Flow Rate center_node->param_flow param_gradient Gradient Profile center_node->param_gradient sub_mobile_comp Composition (ACN/Water) param_mobile->sub_mobile_comp sub_mobile_acid Acid Modifier (e.g., Formic Acid) param_mobile->sub_mobile_acid sub_column_type Chemistry (e.g., C18) param_column->sub_column_type sub_column_dims Dimensions param_column->sub_column_dims

Caption: Key parameters influencing HPLC separation quality.

References

Application Notes and Protocols for GC-MS Analysis of (4-Ethylphenyl)acetic Acid After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)acetic acid is an aromatic carboxylic acid of interest in various fields, including pharmaceutical research and metabolomics. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a crucial step to convert the carboxylic acid group into a less polar and more volatile functional group, making it amenable to GC-MS analysis.[3][4][5] This application note provides detailed protocols for two common derivatization techniques: silylation and esterification, and outlines the GC-MS analysis of the resulting derivatives.

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a non-polar group, thereby increasing the analyte's volatility and thermal stability.[3] This leads to improved chromatographic separation, enhanced sensitivity, and the generation of characteristic mass spectra that aid in identification and quantification.

Experimental Protocols

Two robust and widely used derivatization methods for carboxylic acids are detailed below: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Fischer esterification to form the methyl ester.

Protocol 1: Silylation using BSTFA

Silylation is a versatile and common derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[3] BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters.[3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials (2 mL) with inserts

  • Microsyringe

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound standard or the dried sample extract into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. To this, add 50 µL of BSTFA with 1% TMCS. A molar excess of the silylating reagent is recommended to ensure complete derivatization.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The exact time and temperature may need optimization depending on the sample matrix and concentration.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an appropriate solvent.

Protocol 2: Esterification (Methyl Ester Formation)

Esterification is another effective derivatization method for carboxylic acids.[2] In this protocol, this compound is converted to its methyl ester using methanol with an acid catalyst, such as boron trifluoride (BF₃) or sulfuric acid (H₂SO₄).

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol) or concentrated Sulfuric Acid

  • Methanol, anhydrous

  • Saturated sodium chloride (NaCl) solution

  • Hexane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous methanol and 50 µL of 14% BF₃-Methanol solution (or 1-2 drops of concentrated H₂SO₄) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Centrifuge the mixture to facilitate phase separation.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized phenylacetic acids. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-500 amu
Solvent Delay3-5 minutes

Data Presentation

Due to the limited availability of specific quantitative data for derivatized this compound in the scientific literature, the following table presents data for the closely related compound, Phenylacetic acid , after derivatization. This data can serve as a reference for method development for this compound, with the expectation of similar fragmentation patterns and a later retention time for the ethyl-substituted analogue.

Table 1: GC-MS Data for Derivatized Phenylacetic Acid

DerivativeRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Phenylacetic acid - TMS EsterApprox. 10-12208193, 117, 91, 73
Phenylacetic acid - Methyl EsterApprox. 9-11150108, 91, 65

Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization and GC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization Options cluster_analysis GC-MS Analysis start Start: this compound Sample dry Dry Sample (if in solution) start->dry silylation Silylation (BSTFA, 60-70°C) dry->silylation Protocol 1 esterification Esterification (BF3/Methanol, 60°C) dry->esterification Protocol 2 gc_injection GC Injection silylation->gc_injection esterification->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis end End: Quantitative Results data_analysis->end

Caption: Experimental workflow for GC-MS analysis of this compound.

G cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway reactant1 This compound (R-COOH) product1 TMS Ester (R-COOTMS) reactant1->product1 + Reagent reagent1 BSTFA (TMS Donor) end Increased Volatility & Thermal Stability product1->end GC-MS Analysis reactant2 This compound (R-COOH) product2 Methyl Ester (R-COOCH3) reactant2->product2 + Reagents reagent2 Methanol (CH3OH) + Acid Catalyst (BF3) product2->end GC-MS Analysis

Caption: Derivatization pathways for this compound analysis.

Conclusion

Derivatization of this compound is an essential step for reliable and sensitive quantification by GC-MS. Both silylation with BSTFA and esterification to form the methyl ester are effective methods to increase the volatility and improve the chromatographic behavior of the analyte. The choice of derivatization method may depend on the sample matrix, potential interferences, and available resources. The provided protocols and GC-MS parameters serve as a starting point for method development and validation for the analysis of this compound in various research and development settings. While specific quantitative data for the target analyte is sparse, the provided information for the analogous compound, phenylacetic acid, offers a solid foundation for establishing a robust analytical method.

References

Application Notes and Protocols for Chiral Separation of (4-Ethylphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)acetic acid is a chiral carboxylic acid whose enantiomers may exhibit different pharmacological and toxicological profiles. As with many chiral compounds in the pharmaceutical industry, the ability to separate and quantify the individual enantiomers is crucial for development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose.

This document provides detailed protocols for the chiral separation of this compound enantiomers using both normal-phase and reversed-phase HPLC. The methodologies are based on established procedures for structurally similar acidic compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs). Polysaccharide-based CSPs are highlighted due to their broad applicability and proven success in resolving this class of compounds. The addition of an acidic modifier to the mobile phase is critical for achieving good peak shape and resolution.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers. These values are representative and may vary depending on the specific instrument, column batch, and laboratory conditions.

ParameterNormal-Phase MethodReversed-Phase Method
Chiral Stationary Phase Chiralpak® IC or similar cellulose-based CSPChiralpak® OJ-3R or similar cellulose-based CSP
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v)Water / Methanol / Formic Acid (15:85:0.008, v/v/v)[1]
Flow Rate 1.0 mL/min0.4 mL/min[1]
Column Temperature Ambient (25 °C)40 °C[1]
Detection Wavelength 220 nm220 nm
Expected Retention Time (Enantiomer 1) ~ 6.5 min~ 8.0 min
Expected Retention Time (Enantiomer 2) ~ 8.0 min~ 9.5 min
Expected Resolution (Rs) > 1.5> 1.5

Experimental Protocols

I. Normal-Phase HPLC Method

This method is often a good starting point for chiral separations of acidic compounds and can offer excellent selectivity.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Glacial Acetic Acid

  • Sample vials, filters, and syringes

2. Preparation of Mobile Phase:

  • Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of glacial Acetic Acid.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 220 nm

  • Run Time: Approximately 15 minutes

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

II. Reversed-Phase HPLC Method

Reversed-phase methods can be advantageous due to their compatibility with aqueous samples and mass spectrometry.

1. Materials and Equipment:

  • HPLC system with a UV detector (LC-MS/MS compatible if desired)

  • Chiralpak® OJ-3R column (150 x 4.6 mm, 3 µm particle size) or equivalent reversed-phase CSP[1]

  • Racemic this compound standard

  • HPLC-grade Water

  • HPLC-grade Methanol

  • Formic Acid

  • Sample vials, filters, and syringes

2. Preparation of Mobile Phase:

  • Carefully measure 150 mL of HPLC-grade water, 850 mL of Methanol, and 0.08 mL of Formic Acid.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in Methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak® OJ-3R (150 x 4.6 mm, 3 µm)[1]

  • Mobile Phase: Water / Methanol / Formic Acid (15:85:0.008, v/v/v)[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[1]

  • Detection: UV at 220 nm

  • Run Time: Approximately 15 minutes

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Retention Time, Resolution) Chromatogram->Analysis

References

Application Notes and Protocols: ¹H and ¹³C NMR Interpretation of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the structural elucidation of (4-Ethylphenyl)acetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes expected spectral data, interpretation, and standardized protocols for sample preparation and data acquisition.

Molecular Structure and NMR Assignments

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a precise map of the carbon-hydrogen framework can be established. The following diagram illustrates the structure of this compound with atom numbering for clear spectral assignment.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Data Presentation: Predicted NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Hf ~11.0 - 12.0 broad singlet (br s) - 1H H OOC-
Ha ~7.20 doublet (d) ~8.0 2H Ar-H (ortho to CH₂COOH)
Hb ~7.15 doublet (d) ~8.0 2H Ar-H (ortho to CH₂CH₃)
Hc ~3.62 singlet (s) - 2H -CH ₂-COOH
Hd ~2.64 quartet (q) ~7.6 2H -CH ₂-CH₃

| He | ~1.23 | triplet (t) | ~7.6 | 3H | -CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Atom Number Chemical Shift (δ, ppm) Carbon Type Assignment
C7 ~178.0 Quaternary (C) HOOC -
C4 ~142.0 Quaternary (C) C -CH₂CH₃
C1 ~131.5 Quaternary (C) C -CH₂COOH
C2, C6 ~129.5 Tertiary (CH) C H (ortho to CH₂COOH)
C3, C5 ~128.8 Tertiary (CH) C H (ortho to CH₂CH₃)
C8 ~40.5 Secondary (CH₂) -C H₂-COOH
C9 ~28.5 Secondary (CH₂) -C H₂-CH₃

| C10 | ~15.5 | Primary (CH₃) | -CH₂-C H₃ |

Note: The chemical shift of the carboxylic acid proton (Hf) is highly dependent on solvent and concentration and may be very broad.[1][2][3]

Interpretation of Spectra

  • ¹H NMR: The spectrum is characterized by a downfield broad singlet for the acidic proton (Hf).[1] The aromatic region displays a typical AA'BB' system with two doublets (Ha, Hb) corresponding to the para-substituted benzene ring. The benzylic methylene protons (Hc) appear as a sharp singlet, as they have no adjacent protons for coupling. The ethyl group gives rise to a characteristic quartet (Hd) and a triplet (He), confirming its presence.

  • ¹³C NMR: The carbonyl carbon (C7) of the carboxylic acid is the most downfield signal.[3][4] Four distinct signals are expected in the aromatic region, two for the protonated carbons and two for the quaternary (substituted) carbons. The aliphatic region contains three signals corresponding to the methylene of the acetic acid moiety (C8) and the ethyl group's methylene (C9) and methyl (C10) carbons.[5][6]

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Mix thoroughly to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[7] Solid particles can degrade spectral quality.

  • Standard: If necessary, add an internal standard such as Tetramethylsilane (TMS) for chemical shift referencing.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

Parameters should be optimized based on the specific instrument and experiment. The following are typical starting parameters for a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

Parameter Value Purpose
Pulse Program zg30 or PROTON Standard 1D proton experiment.
Spectral Width (SW) ~16 ppm Covers the expected range of proton signals.
Acquisition Time (AQ) 2-4 s Ensures good digital resolution.[8]
Relaxation Delay (D1) 1-5 s Allows for spin relaxation between scans for accurate integration.[8]
Number of Scans (NS) 8-16 Co-add scans to improve signal-to-noise ratio.

| Receiver Gain (RG) | Auto | Automatically adjusts signal amplification.[7] |

¹³C NMR Acquisition Parameters:

Parameter Value Purpose
Pulse Program zgpg30 Standard proton-decoupled ¹³C experiment.
Spectral Width (SW) ~220 ppm Covers the full range of carbon chemical shifts.[5]
Acquisition Time (AQ) 1-2 s Balances resolution and experiment time.
Relaxation Delay (D1) 2 s Allows for the slower relaxation of carbon nuclei.
Number of Scans (NS) 128-1024 A higher number of scans is needed due to the low natural abundance of ¹³C.

| Receiver Gain (RG) | Auto | Automatically adjusts signal amplification.[7] |

Workflow Visualization

The process of NMR analysis from sample preparation to final structural confirmation follows a logical workflow.

G prep Sample Preparation (Weigh, Dissolve, Filter) load Load Sample into Spectrometer prep->load Insert NMR Tube setup Setup Acquisition Parameters (¹H and ¹³C Experiments) load->setup Lock & Shim acquire Data Acquisition (FID Signal) setup->acquire Start Experiment process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Generate Spectrum analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze Interpret Data report Structure Verification & Reporting analyze->report Confirm Structure

Figure 2. Standard workflow for NMR-based structural elucidation.

References

Application Note: FTIR Analysis of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Fourier-Transform Infrared (FTIR) spectroscopic analysis of (4-Ethylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its functional groups—carboxylic acid, para-substituted benzene ring, and ethyl group—are identified and tabulated. A comprehensive protocol for sample preparation using the Potassium Bromide (KBr) pellet method and subsequent FTIR analysis is provided for researchers, scientists, and drug development professionals. This document serves as a practical guide for the qualitative analysis and structural confirmation of this compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure comprises a carboxylic acid moiety, a para-substituted aromatic ring, and an ethyl substituent. Infrared spectroscopy is a powerful and rapid analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.[1] This note provides a detailed overview of the expected FTIR absorption bands for this compound, facilitating its identification and quality control in a laboratory setting.

Key Functional Group Analysis

The FTIR spectrum of this compound is characterized by the distinct absorption bands corresponding to its primary functional groups.

  • Carboxylic Acid Group (-COOH): This group gives rise to some of the most recognizable peaks in the IR spectrum. A very broad and intense O-H stretching band is expected to appear in the range of 3300-2500 cm⁻¹ due to strong intermolecular hydrogen bonding.[1][2][3][4] The carbonyl (C=O) stretching vibration typically produces a strong, sharp absorption band between 1725 and 1700 cm⁻¹.[1][3][5] The presence of conjugation with the benzene ring may slightly lower this frequency.[2] Additionally, the C-O stretching vibration is expected to be observed in the 1320-1210 cm⁻¹ region.[3]

  • Para-Substituted Benzene Ring: The aromatic ring exhibits several characteristic absorption bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] The C=C in-ring stretching vibrations usually appear as a pair of sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[5][7] A key indicator of the para-substitution pattern is the strong C-H out-of-plane bending vibration, which is expected in the 860-790 cm⁻¹ range.[8]

  • Ethyl Group (-CH₂CH₃): The aliphatic C-H stretching vibrations of the methyl and methylene groups in the ethyl substituent are expected to appear in the 3000-2850 cm⁻¹ region.[7] Specifically, asymmetric and symmetric stretching of the CH₂ and CH₃ groups fall within this range. C-H bending (deformation) vibrations for the methyl and methylene groups are also anticipated, with the CH₃ deformation typically around 1370-1390 cm⁻¹ and CH₂ deformation around 1470-1450 cm⁻¹.[7]

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected quantitative data for the FTIR analysis of this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
3100 - 3000Medium to WeakC-H StretchAromatic Ring
3000 - 2850MediumC-H StretchEthyl Group (CH₂, CH₃)
1725 - 1700Strong, SharpC=O StretchCarboxylic Acid
~1600Medium, SharpC=C Stretch (in-ring)Aromatic Ring
1500 - 1430Medium, SharpC=C Stretch (in-ring)Aromatic Ring
1470 - 1450MediumC-H Bend (Scissoring)Methylene (CH₂)
1390 - 1370MediumC-H Bend (Symmetric)Methyl (CH₃)
1320 - 1210StrongC-O StretchCarboxylic Acid
860 - 790StrongC-H Out-of-Plane Bendpara-Substituted Ring

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This protocol details the preparation of a solid sample of this compound for FTIR analysis using the KBr pellet technique. This method is ideal for obtaining high-quality spectra of solid samples.[9][10]

Materials and Equipment:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR Spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FTIR grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the KBr to an agate mortar.

    • Add the this compound sample to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of a well-prepared sample.[9]

  • FTIR Analysis:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a blank KBr pellet to correct for atmospheric and instrumental interferences.[10]

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis cluster_data Data Processing weigh_sample Weigh 1-2 mg of This compound grind Grind sample and KBr in an agate mortar weigh_sample->grind weigh_kbr Weigh 100-200 mg of dry KBr weigh_kbr->grind load_die Load powder into pellet die grind->load_die press Apply pressure with a hydraulic press load_die->press background Acquire background spectrum press->background sample_scan Place pellet in holder and acquire sample spectrum background->sample_scan process Process and interpret the spectrum sample_scan->process

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a highly effective and efficient method for the structural characterization of this compound. By identifying the characteristic absorption bands of the carboxylic acid, para-substituted benzene ring, and ethyl functional groups, researchers can confirm the identity and purity of this important pharmaceutical intermediate. The provided protocol for sample preparation and analysis offers a standardized procedure to ensure reproducible and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Willgerodt-Kindler Synthesis of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Willgerodt-Kindler reaction to synthesize (4-Ethylphenyl)acetic acid from 4-ethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general scheme of the Willgerodt-Kindler reaction for the synthesis of this compound?

The Willgerodt-Kindler reaction is a two-step process for converting 4-ethylacetophenone into this compound. First, 4-ethylacetophenone is reacted with sulfur and an amine, typically morpholine, to form an intermediate N-(4-ethylphenylacetyl)morpholine sulfide (a thioamide). This intermediate is then hydrolyzed to yield the final product, this compound.[1][2][3]

Q2: What are the typical reagents and conditions for the first step of the reaction (thioamide formation)?

The formation of the thioamide intermediate generally involves heating 4-ethylacetophenone with elemental sulfur and morpholine.[1][2] The reaction is often carried out at reflux temperatures, which can be around 120-130°C.[4][5] Some procedures may also include an acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.[5][6]

Q3: What are the common methods for the hydrolysis of the thioamide intermediate?

The hydrolysis of the N-(4-ethylphenylacetyl)morpholine sulfide intermediate to this compound can be achieved under either acidic or basic conditions.[7] Common methods include refluxing with aqueous sodium hydroxide[5][6] or a mixture of acetic acid and sulfuric acid.[7]

Troubleshooting Guide

Low Yield of this compound

Problem: The overall yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Thioamide Formation - Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 8-12 hours) at the appropriate temperature (120-130°C) to drive the reaction to completion.[4][5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Purity: Use pure 4-ethylacetophenone, sulfur, and morpholine. Impurities in the starting materials can lead to unwanted side reactions.
Incomplete Hydrolysis - Hydrolysis Conditions: The hydrolysis of the thioamide can be slow. Ensure adequate reflux time (e.g., 8-10 hours) with a sufficiently concentrated acid or base.[5][7]- Choice of Hydrolysis Reagent: If basic hydrolysis is incomplete, consider switching to acidic conditions (e.g., sulfuric acid in acetic acid and water), or vice versa.[7]
Product Loss During Workup - Extraction: this compound is soluble in organic solvents like ether and ethyl acetate. Ensure thorough extraction from the acidified aqueous layer.[4][5][7]- pH Adjustment: Carefully acidify the aqueous layer after hydrolysis to a pH of around 2 to ensure complete precipitation of the carboxylic acid.[4][5]
Suboptimal Reaction Conditions - Catalyst: Consider the use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) during the hydrolysis step, which has been shown to improve reaction times and yields for similar reactions.[4]
Presence of Impurities and Side Products

Problem: The final product is contaminated with significant impurities.

Table of Potential Side Products and Impurities:

Side Product / Impurity Potential Cause Identification / Characterization Removal Strategy
Unreacted 4-ethylacetophenone Incomplete reaction in the first step.TLC, GC-MS, 1H NMR (characteristic acetyl peak).Column chromatography of the crude product before hydrolysis, or washing the final product with a non-polar solvent.
N-(4-ethylphenylacetyl)morpholine sulfide (thioamide intermediate) Incomplete hydrolysis.TLC, LC-MS, 1H NMR.Extend the hydrolysis reaction time or use harsher conditions. The thioamide can be separated from the carboxylic acid by extraction from a basic aqueous solution (the acid will be in the aqueous layer as its carboxylate salt).
Elemental Sulfur Excess sulfur used in the first step.Visible yellow solid.Filtration of the reaction mixture before workup.
Unidentified colored impurities (e.g., "orange oil") Complex side reactions, possibly involving sulfur.[6]Further analysis by techniques like GC-MS, LC-MS, and NMR would be required for identification.Recrystallization of the final product. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[6]
Sulfur-containing heterocycles (e.g., thiophenes) Alternative reaction pathways, although less common under standard conditions.GC-MS, NMR.Column chromatography or recrystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Willgerodt-Kindler Reaction (Adapted from a general procedure for acetophenones)[4][5]

Step 1: Formation of N-(4-ethylphenylacetyl)morpholine sulfide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).

  • Optionally, add a catalytic amount of p-toluenesulfonic acid (0.35 mmol).[5]

  • Heat the mixture to reflux (approximately 120-130°C) with constant stirring for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.

  • For reactions that are slow to hydrolyze, a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol) can be added.[4]

  • Heat the mixture to 100°C and reflux for an additional 8 hours.

  • After cooling, acidify the mixture with hydrochloric acid to a pH of approximately 6 and filter off any solid impurities.

  • Further acidify the filtrate to pH 2 with hydrochloric acid, which should cause the this compound to precipitate.

  • Collect the crude product by filtration.

  • For purification, dissolve the crude product in a 10% sodium bicarbonate solution, wash with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with hydrochloric acid to precipitate the pure this compound.[4][5]

  • Collect the purified product by filtration, wash with cold water, and dry.

Visualizations

Willgerodt_Kindler_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis cluster_workup Workup & Purification A 4-Ethylacetophenone C Reflux (120-130°C, 8h) A->C B Sulfur + Morpholine B->C D N-(4-ethylphenylacetyl)morpholine sulfide C->D F Reflux (100°C, 8h) D->F E NaOH (aq) or H2SO4/AcOH E->F G This compound F->G H Acidification (pH 2) G->H I Filtration H->I J Purification (Recrystallization / Extraction) I->J Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Step1 Incomplete Thioamide Formation? Start->Check_Step1 Action_Step1 Increase reflux time/temp Check reagent purity Check_Step1->Action_Step1 Yes Check_Step2 Incomplete Hydrolysis? Check_Step1->Check_Step2 No Action_Step1->Check_Step2 Action_Step2 Increase hydrolysis time/temp Change hydrolysis reagent Check_Step2->Action_Step2 Yes Check_Workup Product Loss During Workup? Check_Step2->Check_Workup No Action_Step2->Check_Workup Action_Workup Ensure proper pH adjustment Thorough extraction Check_Workup->Action_Workup Yes Purify Purify Final Product (Recrystallization, etc.) Check_Workup->Purify No Action_Workup->Purify End Improved Yield / Purity Purify->End

References

Technical Support Center: Crystallization of (4-Ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of (4-Ethylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the crystallization of this compound?

A1: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the behavior of structurally similar compounds like phenylacetic acid, good solvent systems for this compound include:

  • Mixed Solvent Systems: A mixture of ethanol and water (e.g., 50% aqueous ethanol) is a promising starting point. The compound is likely highly soluble in ethanol and sparingly soluble in water, allowing for controlled precipitation by adjusting the solvent ratio or by cooling.

  • Single Solvent Systems: Alcohols such as methanol or ethanol can be effective. Non-polar solvents like hexane may be used as an anti-solvent in combination with a more polar solvent in which the acid is soluble.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the compound or if impurities are present. To address this:

  • Add more solvent: Increase the volume of the solvent to reduce the saturation level.

  • Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath. Rapid cooling can promote oiling.

  • Use a different solvent system: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

  • Purify the sample: The presence of impurities can lower the melting point and encourage oiling. Consider a preliminary purification step if your material is crude.

Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A3: If crystals do not form spontaneously, several techniques can be used to induce nucleation:

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Lowering the Temperature: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: A low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor even at low temperatures.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with a solvent in which the crystals are soluble: When washing the isolated crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.

Data Presentation

SolventEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Higher TemperaturesNotes
WaterLow (~0.5 - 2.0)Moderately Soluble in Hot WaterGood for recrystallization if the compound is soluble enough at boiling.
MethanolHighVery HighMay be too soluble for good recovery unless used in a mixed solvent system.
EthanolHighVery HighA good solvent for dissolving the compound, often used with water as an anti-solvent.
Ethyl AcetateModerate to HighVery HighA potential single-solvent for recrystallization.
HexaneVery LowLowCan be used as an anti-solvent.
TolueneModerateHighAnother potential single-solvent for recrystallization.

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol outlines a general procedure for the recrystallization of this compound. The exact volumes may need to be adjusted based on the purity and quantity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature. Gentle warming may be necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot ethanol to ensure the desired compound remains in solution. Heat the solution to boiling and filter it quickly through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Induce Crystallization: Heat the ethanolic solution. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Redissolve and Cool: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Mandatory Visualization

Below is a troubleshooting workflow for the crystallization of this compound.

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Formed oiling_out->no_crystals No oiled_out Compound Oiled Out oiling_out->oiled_out Yes end End collect->end induce Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce induce->cool reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

Technical Support Center: Optimization of Catalyst Loading in (4-Ethylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Ethylphenyl)acetic acid. The content focuses on the critical aspect of optimizing catalyst loading to achieve desired reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those related to catalyst performance.

Question: My reaction shows low or no conversion of starting materials. What are the potential causes related to the catalyst?

Answer:

Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity. Here are several potential causes and troubleshooting steps:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Impurities in the starting materials, such as the aryl halide or the alkene, can also poison the catalyst.[1]

    • Solution: Use freshly distilled and degassed solvents. Purify starting materials if their quality is questionable.

  • Insufficient Catalyst Loading: While higher catalyst loading can sometimes be detrimental, a loading that is too low may result in an incomplete reaction due to catalyst decomposition over the reaction time.

    • Solution: Incrementally increase the catalyst loading. See the data on a model reaction in Table 1 for the effect of catalyst loading on yield.

  • Poor Pre-catalyst Activation: Palladium(II) sources like Pd(OAc)₂ require reduction to the active Pd(0) species to initiate the catalytic cycle. This in-situ reduction can sometimes be inefficient.[2]

    • Solution: Consider the addition of a reducing agent or employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄.

  • Ligand Issues: If using a phosphine ligand, it may be dissociating from the palladium center or degrading, especially at higher temperatures.[1]

    • Solution: Consider using more stable and electron-rich ligands. For some Heck reactions, a ligand-free system with a higher temperature might be effective.[2]

Question: I am observing the formation of significant byproducts. How can I improve the selectivity of the reaction?

Answer:

Byproduct formation can be a complex issue influenced by several factors, including catalyst loading and reaction conditions.

  • Side Reactions at High Catalyst Loadings: Higher concentrations of the catalyst can sometimes promote undesired side reactions.[3]

    • Solution: Try reducing the catalyst loading to the minimum effective amount. See Table 1 for an example of how yield can be affected by catalyst concentration.

  • Double Bond Isomerization: In Heck reactions, isomerization of the product's double bond can occur.

    • Solution: The addition of silver salts can sometimes suppress double bond isomerization.

  • Reductive Heck Reaction: Under certain conditions, a reductive Heck product may form as a side product, where the double bond is saturated.[4]

    • Solution: This is influenced by the base, temperature, substrate, and solvent. Optimization of these parameters is necessary to minimize this side reaction.[4]

Question: The reaction is very slow. How can I increase the reaction rate?

Answer:

A sluggish reaction can be a sign of suboptimal catalytic activity or reaction conditions.

  • Catalyst and Ligand Choice: The nature of the catalyst and any associated ligands significantly impacts the reaction rate.

    • Solution: For aryl bromides, the use of a triarylphosphine ligand is often required.[5] For more reactive aryl iodides, a ligand may not be necessary.[5]

  • Temperature: Heck reactions are often temperature-sensitive.

    • Solution: Increasing the reaction temperature can significantly increase the rate, but be mindful of potential catalyst degradation and byproduct formation. Typical temperatures range from 80-120 °C.[6]

  • Base Selection: The choice and strength of the base are crucial.[1]

    • Solution: Common bases include triethylamine, potassium carbonate, and sodium acetate.[7] The solubility and strength of the base can affect the rate of catalyst regeneration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound via a Heck reaction?

A1: The optimal catalyst loading is highly dependent on the specific substrates, ligands, and reaction conditions. However, a general starting point for palladium catalysts like Pd(OAc)₂ in Heck reactions is typically in the range of 1-5 mol%.[6] For initial screening, 1 mol% is a common starting point. Optimization experiments are crucial to determine the ideal loading for your specific system to maximize yield and minimize cost and residual palladium in the product.

Q2: Can I perform the Heck reaction for this compound synthesis without a phosphine ligand?

A2: Yes, ligand-free Heck reactions are possible, particularly when using more reactive aryl halides like aryl iodides. Palladium acetate (Pd(OAc)₂) has been shown to be a highly active catalyst for the Heck reaction of aryl bromides even without a ligand under optimized conditions, often with K₃PO₄ as the base and N,N-dimethylacetamide (DMAc) as the solvent.

Q3: How does the choice of solvent affect the catalyst performance?

A3: The solvent plays a critical role by ensuring the solubility of reactants and the catalyst, and it can also influence the catalyst's stability and activity. Common solvents for Heck reactions include DMF, DMAc, acetonitrile, and toluene.[6] It is crucial that the solvent is thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[1]

Q4: What is the role of the base in the Heck reaction?

A4: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed.[7] The choice of base can influence the reaction rate and outcome. Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate or sodium acetate.[7]

Data Presentation

The following table presents representative data for a model Heck reaction—the coupling of 4-bromotoluene with styrene—to illustrate the effect of catalyst loading on the reaction yield. This data is intended to serve as a guide for optimization studies.

Table 1: Effect of Pd(OAc)₂ Loading on the Yield of a Model Heck Reaction

EntryCatalyst Loading (mol%)Yield (%)
10.1Low
20.565
31.092
42.095
55.093

Reaction conditions: 4-bromotoluene (1 mmol), styrene (1.5 mmol), K₂CO₃ (2 mmol), DMF (5 mL), 120 °C, 12 h. Data is representative and based on typical optimization studies for similar Heck reactions.

Experimental Protocols

Detailed Methodology for a Model Heck Reaction for the Synthesis of a this compound Precursor

This protocol describes a general procedure for the Heck reaction between an aryl halide and an alkene, which is a key step in the synthesis of this compound.

Materials:

  • 4-Bromoethylbenzene (or other suitable aryl halide)

  • Ethyl acrylate (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃) (if required)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and, if necessary, the phosphine ligand (e.g., P(o-tol)₃, 1-2 equiv relative to Pd).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide. Add the base (e.g., K₂CO₃, 2-3 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Alkene, Catalyst, Ligand add_solvent Add Degassed Solvent and Base reagents->add_solvent setup Assemble Dry Glassware under Inert Atmosphere setup->reagents heat Heat and Stir (80-120 °C) add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Chromatography) extract->purify product Final Product: This compound precursor purify->product

Caption: General experimental workflow for the Heck reaction.

Catalyst_Loading_Effect cluster_low Low Catalyst Loading cluster_optimal Optimal Catalyst Loading cluster_high High Catalyst Loading low_catalyst < 0.5 mol% low_outcome Incomplete Reaction Low Yield low_catalyst->low_outcome Insufficient Catalyst Activity optimal_catalyst 1-2 mol% optimal_outcome High Yield Good Selectivity optimal_catalyst->optimal_outcome Efficient Catalysis high_catalyst > 5 mol% high_outcome Increased Byproducts Higher Cost high_catalyst->high_outcome Potential for Side Reactions

Caption: Logical relationship of catalyst loading to reaction outcome.

References

Technical Support Center: Purification of Crude (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (4-Ethylphenyl)acetic acid. Here you will find detailed information on identifying and removing impurities, along with experimental protocols and data to guide your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the Willgerodt-Kindler reaction from 4-ethylacetophenone, may contain several impurities. These can include:

  • Unreacted Starting Materials: 4-Ethylacetophenone is a common impurity.

  • Reagents: Residual sulfur and morpholine (or other amine catalysts) may be present.

  • Intermediates and Byproducts: Thioamide intermediates are characteristic impurities from the Willgerodt-Kindler reaction. Other side-products from the reaction may also be present.[1][2]

  • Solvent Residues: Solvents used in the synthesis and work-up can be retained in the crude product.

Q2: My crude product is a dark, oily solid. What is the likely cause and how can I purify it?

A2: A dark, oily appearance is common for crude products from the Willgerodt-Kindler reaction and is often due to the presence of colored impurities and unreacted starting materials.[3] The recommended purification methods are recrystallization or column chromatography. For colored impurities, treating a solution of the crude product with activated charcoal before crystallization can be effective.[4]

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, on the other hand, should either be highly soluble or insoluble in the chosen solvent at all temperatures. A common approach is to test the solubility of a small amount of the crude product in various solvents.[5][6] For compounds with acidic functionalities like this compound, solvent systems containing acetic acid or mixtures like ethanol/water can be effective.[6][7]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to yield a product of sufficient purity, or when impurities have very similar solubility profiles to the desired product.[8] It is a highly effective technique for separating compounds based on their different affinities for the stationary phase (e.g., silica gel) and the mobile phase (solvent system).[8][9]

Q5: How can I assess the purity of my purified this compound?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[10][11]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is very soluble (co-solvent).- Ensure the crude material is fully dissolved and then allow for slow cooling.
No Crystal Formation - The solution is not sufficiently saturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[4]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Use an ice-cold solvent to wash the crystals and use a minimal amount.
Colored Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[4]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly.- Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives the desired compound an Rf value of ~0.3.[12]- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band.
Cracking of Silica Gel - The column ran dry.- Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel covered with solvent.- Pack the column using a slurry method and allow it to equilibrate.
Tailing of Spots on TLC/Broad Bands on Column - The compound is interacting too strongly with the silica gel (which is acidic).- Add a small amount of a modifier to the eluent. For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can sometimes improve peak shape.[12]
Product Not Eluting - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with a small amount of acetic acid)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Methodology:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through until the silica bed is stable and completely wet.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Typical Yield
Recrystallization (Ethanol/Water)~85%>98%70-85%
Recrystallization (Toluene)~85%>97%65-80%
Column Chromatography (Hexane:Ethyl Acetate gradient)~85%>99%50-70%

Note: These are typical values and can vary depending on the specific impurities and experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC, MP) Recrystallization->Purity_Check1 Column Column Chromatography Purity_Check2 Purity Analysis (TLC, HPLC, MP) Column->Purity_Check2 Impure1 Impure Purity_Check1->Impure1 Pure1 Pure Purity_Check1->Pure1 Impure2 Impure Purity_Check2->Impure2 Pure2 Pure Purity_Check2->Pure2 Pure_Product Pure this compound Impure1->Column Impure2->Recrystallization Re-purify Pure1->Pure_Product Pure2->Pure_Product

Caption: Purification workflow for crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Change Solvent / Use Co-solvent OilingOut->ChangeSolvent Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No InduceCrystallization Concentrate / Cool Slowly / Scratch / Seed NoCrystals->InduceCrystallization Yes Success Successful Crystallization LowRecovery->Success No OptimizeConditions Minimize Solvent / Pre-heat Funnel LowRecovery->OptimizeConditions Yes

Caption: Troubleshooting logic for recrystallization issues.

References

Preventing decarboxylation of (4-Ethylphenyl)acetic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Ethylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this compound, specifically the prevention of unwanted decarboxylation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process results in the formation of 4-ethyltoluene, an impurity that can affect reaction yield and product purity. This reaction is often initiated by heat, making it a significant concern in high-temperature synthetic procedures.

Q2: At what specific temperature does this compound begin to decarboxylate?

A2: There is no single, sharp temperature at which decarboxylation begins. The process is temperature and time-dependent, accelerating as the temperature increases. While the boiling point of this compound is approximately 289°C, significant decarboxylation can occur at temperatures well below this, particularly during prolonged heating. For aryl acetic acids, thermal decarboxylation is known to be challenging but can be initiated at temperatures above 120-130°C, especially in the presence of catalysts.[1]

Q3: What factors, other than temperature, can promote the decarboxylation of this compound?

A3: Several factors can catalyze or accelerate decarboxylation:

  • Trace Metal Impurities: Transition metals such as copper, manganese, silver, and palladium can significantly lower the temperature required for decarboxylation.[2][3][4]

  • Oxidative Conditions: The presence of air or other oxidants can facilitate oxidative decarboxylation pathways.[2]

  • Acidic or Basic Conditions: While the carboxylic acid itself provides a protic environment, strong external acids or bases can sometimes influence the reaction rate.

  • Photochemical Conditions: Although less common for thermal reactions, visible light in the presence of a suitable photocatalyst can induce decarboxylation even at mild temperatures.[1][5]

Q4: How can I minimize decarboxylation during a high-temperature reaction?

A4: To minimize unwanted decarboxylation, strict control over the reaction environment is crucial. Key strategies include:

  • Temperature Management: Use the lowest possible temperature required for the desired transformation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative pathways.

  • Use of High-Purity Reagents: Utilize purified solvents and reagents to minimize trace metal contamination.

  • Reaction Time: Limit the exposure of the compound to high temperatures by keeping reaction times as short as possible.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of 4-ethyltoluene as a byproduct.

Possible Cause Troubleshooting Step
Excessive Temperature Lower the reaction temperature in 10°C increments to find the optimal balance between reaction rate and stability.
Atmospheric Oxygen Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before heating. Maintain a positive pressure of inert gas throughout the reaction.
Metal Contamination Purify solvents and reagents. If contamination is suspected from a specific reagent (e.g., a catalyst), consider using a higher-purity grade or a different supplier.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Problem: The yield of my desired product is consistently low, and I suspect thermal degradation of this compound.

Possible Cause Troubleshooting Step
Thermal Decomposition Set up a control experiment by heating this compound in the reaction solvent under the planned reaction conditions (time, temperature, atmosphere) without other reagents. Analyze the mixture for degradation products.
Incorrect Temperature Reading Calibrate the thermometer or temperature controller being used. Ensure the probe is correctly placed to measure the internal reaction temperature accurately.
Localized Overheating Improve stirring efficiency to ensure even heat distribution throughout the reaction mixture. Use a heating mantle with a stirrer rather than a hot plate.

Visualizing the Decarboxylation Problem

The following diagrams illustrate the key concepts related to the decarboxylation of this compound.

A This compound E Decarboxylation A->E undergoes B High Temperature (>120°C) B->E promotes C Metal Catalysts (Cu, Pd, Mn, etc.) C->E catalyzes D Oxidative Environment (O₂) D->E promotes F 4-Ethyltoluene (Product Impurity) E->F yields G CO₂ Gas E->G yields

Caption: Factors promoting the decarboxylation of this compound.

start Low Yield or Impurity Detected check_byproduct Analyze byproduct. Is it 4-ethyltoluene? start->check_byproduct reduce_temp Reduce Reaction Temperature check_byproduct->reduce_temp Yes other_issue Investigate other side reactions or pathways. check_byproduct->other_issue No use_inert Use Inert Atmosphere (N₂/Ar) reduce_temp->use_inert purify Purify Reagents & Solvents use_inert->purify monitor Reduce Reaction Time purify->monitor

Caption: Troubleshooting workflow for unexpected decarboxylation.

Experimental Protocols

Protocol 1: Conducting a High-Temperature Reaction Under Inert Atmosphere

This protocol describes a standard procedure to minimize decarboxylation by excluding atmospheric oxygen.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple probe

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle

  • This compound and other reagents/solvents

Procedure:

  • Assembly: Assemble the glassware (flask, condenser, thermometer). Ensure all joints are properly sealed.

  • Purging: Add the this compound, other solid reagents, and the magnetic stir bar to the flask. Seal the flask and purge the system with inert gas for 10-15 minutes. A needle connected to the gas line can be inserted through a septum, with another needle serving as an outlet.

  • Solvent Addition: Add the degassed solvent via cannula or syringe.

  • Heating: Begin stirring and slowly heat the reaction mixture to the target temperature using a heating mantle connected to a temperature controller.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. The bubbler will show a slow, steady stream of bubbles (e.g., 1 bubble per second).

  • Monitoring & Cooldown: Monitor the reaction. Once complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere before proceeding with the workup.

Protocol 2: General Procedure for Removal of Trace Metal Impurities

This protocol provides a general method for purifying solvents, which can be a source of catalytic metal impurities.

Materials:

  • Activated Carbon or Activated Alumina

  • Anhydrous solvent to be purified

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass funnel)

  • Clean, dry collection flask

Procedure:

  • Preparation: In a clean, dry flask, add the solvent to be purified.

  • Treatment: Add activated carbon or activated alumina (approximately 5-10% w/v) to the solvent.

  • Stirring: Stir the mixture vigorously for 1-2 hours at room temperature. Activated carbon/alumina will adsorb many polar impurities, including trace metal ions.

  • Filtration: Filter the mixture to remove the adsorbent. For moisture-sensitive reactions, this should be done under an inert atmosphere.

  • Storage: Store the purified solvent over molecular sieves (if required) in a sealed container under an inert atmosphere. This solvent is now ready for use in reactions where metal contamination is a concern.

References

Work-up procedure to minimize emulsion formation in (4-Ethylphenyl)acetic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and manage emulsion formation during the work-up and extraction of (4-Ethylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of this compound extraction, emulsions often form due to the presence of surfactant-like molecules, which can be residual starting materials, byproducts, or the deprotonated carboxylate salt of the product itself. These molecules reduce the interfacial tension between the aqueous and organic layers, preventing them from separating cleanly. Vigorous shaking during the extraction process can also contribute to emulsion formation by dispersing one liquid as fine droplets within the other.[2]

Q2: How does pH affect emulsion formation during the extraction of a carboxylic acid?

The pH of the aqueous phase is a critical factor. To extract this compound into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid (typically < 4). This ensures the acid is in its neutral, protonated form, which is more soluble in the organic phase. If the pH is too high, the carboxylic acid will exist as its carboxylate salt, which is more water-soluble and can act as a surfactant, stabilizing emulsions. Adjusting the pH can alter the solubility of these compounds, potentially breaking an emulsion.[1][3]

Q3: What is "salting out" and how can it help prevent or break an emulsion?

"Salting out" involves adding a saturated salt solution, typically brine (saturated aqueous NaCl), to the extraction mixture.[2][4] This increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase and can help force the separation of the two layers.[1] The salt can also increase the density of the aqueous layer, further promoting a clean separation.

Q4: Can the choice of organic solvent influence emulsion formation?

Yes, the choice of solvent is important. Some solvents are more prone to forming emulsions than others. While there is no universal "best" solvent, considering the polarity and density of the solvent can be helpful. If you consistently face emulsion problems with one solvent (e.g., ethyl acetate), trying a different one, such as dichloromethane or a less polar solvent like toluene (with appropriate safety precautions), might be beneficial. Sometimes adding a small amount of a different organic solvent can alter the properties of the organic layer enough to break an emulsion.[2][4]

Troubleshooting Guide for Emulsion Formation

If an emulsion has formed during the extraction of this compound, follow these steps to resolve the issue.

Step Action Rationale
1 Patience Allow the separatory funnel to stand undisturbed for 10-20 minutes.[3][5] Often, emulsions will break on their own with time.
2 Gentle Agitation Gently swirl the separatory funnel or stir the emulsion with a glass rod.[1][3] This can help the dispersed droplets coalesce without introducing enough energy to reform the emulsion.
3 Addition of Brine Add a small amount of saturated sodium chloride (brine) solution and gently rock the funnel.[2][4][6] This increases the ionic strength of the aqueous phase, which can help force the layers to separate.
4 pH Adjustment Ensure the aqueous layer is acidic (pH < 4). If necessary, add a small amount of dilute HCl. This ensures the this compound is in its protonated form and less likely to act as a surfactant.
5 Filtration Filter the entire mixture through a plug of glass wool or Celite in a powder funnel.[4][5] This can physically break up the emulsion layer.
6 Centrifugation If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a low to moderate speed.[3][4] The increased force will accelerate the separation of the layers.
7 Addition of a Different Solvent Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding a small amount of a non-polar solvent like hexanes or a polar solvent like methanol can sometimes break the emulsion.[4][6] Be aware that this will change the composition of your organic layer.
8 Gentle Heating Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by reducing the viscosity of the mixture.[1][6] This should be done with caution, especially with low-boiling point solvents.

Quantitative Data Summary

Technique Principle Relative Speed Potential Impact on Product Purity Ease of Implementation
Standing/Patience Gravitational separationVery SlowNoneVery Easy
Addition of Brine Increases aqueous phase ionic strength and densityModerate to FastMinimal; may introduce a small amount of water into the organic phaseEasy
pH Adjustment Suppresses ionization of the carboxylic acidModerateMinimal, but requires careful addition of acidEasy
Filtration (Celite/Glass Wool) Physical disruption of the emulsion layerModerateMinimal; may result in some loss of product on the filter mediumModerate
Centrifugation Accelerates gravitational separationFastNoneDifficult for large volumes
Addition of another solvent Alters the polarity and solvating properties of the organic phaseVariableThe added solvent will contaminate the organic phase and will need to be removed in a later step.Easy
Gentle Heating Reduces viscositySlow to ModeratePotential for product degradation if the compound is heat-sensitive. Use with caution with volatile solvents.Moderate

Experimental Protocol: Work-up of this compound with Minimized Emulsion Formation

This protocol assumes the reaction has been completed and any solid catalysts have been filtered off. The goal is to isolate the this compound from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a solvent that is miscible with water (e.g., THF, acetone), remove the solvent under reduced pressure using a rotary evaporator. This step can significantly reduce the likelihood of emulsion formation.[5]

  • Dissolution: Dissolve the residue in a suitable volume of ethyl acetate.

  • Acid Wash:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Crucial Step: Do not shake vigorously. Instead, gently invert the separatory funnel 5-10 times to allow for mixing of the phases with minimal agitation.[2]

    • Vent the separatory funnel frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer contains the product. Drain the lower aqueous layer.

  • Brine Wash:

    • Add an equal volume of brine to the organic layer in the separatory funnel.

    • Again, gently invert the funnel 5-10 times.

    • Allow the layers to separate and drain the lower aqueous layer. This step helps to remove most of the water dissolved in the organic layer and can help break any minor emulsions that may have formed.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic layer to absorb any remaining water. The Na₂SO₄ should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration and Concentration:

    • Filter the dried organic solution to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation start Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Acid Wash (Gentle Inversions) dissolve->acid_wash brine_wash Brine Wash (Gentle Inversions) acid_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end_node Crude Product concentrate->end_node

Caption: Workflow for this compound extraction designed to minimize emulsion formation.

troubleshooting_emulsion start Emulsion Formed wait Wait 10-20 min start->wait resolved1 Resolved wait->resolved1 Yes brine Add Brine & Gently Agitate wait->brine No resolved2 Resolved brine->resolved2 Yes advanced Advanced Techniques brine->advanced No filter Filter through Celite advanced->filter Option 1 centrifuge Centrifuge advanced->centrifuge Option 2 resolved3 Resolved filter->resolved3 centrifuge->resolved3

Caption: Decision tree for troubleshooting emulsion formation during extraction.

References

Technical Support Center: Scaling Up the Synthesis of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-Ethylphenyl)acetic acid. The content is designed to address specific challenges encountered during laboratory-scale and pilot-plant-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The three most prevalent synthesis routes for this compound on a larger scale are:

  • The Willgerodt-Kindler Reaction: This method typically starts from 4-ethylacetophenone and involves reaction with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

  • Grignard Reagent Carboxylation: This route involves the formation of a Grignard reagent from a 4-ethylbenzyl halide (e.g., 4-ethylbenzyl chloride or bromide) and magnesium, followed by reaction with carbon dioxide.

  • Hydrolysis of 2-(4-ethylphenyl)acetonitrile: This method involves the conversion of 2-(4-ethylphenyl)acetonitrile to the corresponding carboxylic acid through acidic or basic hydrolysis.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Management: Both the Grignard and Willgerodt-Kindler reactions are highly exothermic. Inadequate heat dissipation on a larger scale can lead to thermal runaways, side reactions, and safety hazards.

  • Impurity Profile Control: The formation of byproducts can increase with scale. Identifying and controlling these impurities is crucial for achieving the desired product purity.

  • Reagent Handling and Stoichiometry: Handling large quantities of hazardous reagents like sulfur, Grignard reagents, and strong acids or bases requires specialized equipment and procedures. Maintaining precise stoichiometric control is also more challenging at scale.

  • Product Isolation and Purification: Isolating and purifying large quantities of this compound to meet pharmaceutical-grade specifications can be complex and may require multiple crystallization steps.

Q3: How can I improve the yield and purity of this compound in a Willgerodt-Kindler reaction at a larger scale?

A3: To improve yield and purity in a scaled-up Willgerodt-Kindler reaction, consider the following:

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions, shorter reaction times, and improved yields.

  • Temperature Control: Maintain a consistent and controlled temperature profile throughout the reaction to minimize the formation of thermal degradation products.

  • Stoichiometry Optimization: Carefully control the molar ratios of 4-ethylacetophenone, sulfur, and morpholine to maximize the formation of the desired thioamide intermediate.

  • Hydrolysis Conditions: Optimize the hydrolysis step (e.g., concentration of acid or base, temperature, and reaction time) to ensure complete conversion of the thioamide to the carboxylic acid without degrading the product.

Troubleshooting Guides

Synthesis Route 1: Willgerodt-Kindler Reaction
Problem Potential Cause Troubleshooting Steps
Low Yield of Thioamide Intermediate Incomplete reaction due to insufficient heating or short reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature for the required duration. Monitor reaction progress using TLC or HPLC.
Poor mixing of the multiphasic reaction mixture.Increase agitation speed to improve interfacial contact between reactants. Consider using a phase-transfer catalyst.
Sub-optimal stoichiometry.Re-evaluate and optimize the molar ratios of 4-ethylacetophenone, sulfur, and morpholine.
Low Yield of this compound during Hydrolysis Incomplete hydrolysis of the thioamide.Increase the concentration of the acid or base, extend the reaction time, or increase the temperature. Monitor the disappearance of the thioamide by TLC or HPLC.
Degradation of the product under harsh hydrolysis conditions.Use milder hydrolysis conditions (e.g., lower temperature, less concentrated acid/base) for a longer duration.
Presence of Impurities in the Final Product Unreacted 4-ethylacetophenone.Ensure complete conversion during the initial reaction. Purify the thioamide intermediate before hydrolysis if necessary.
Byproducts from side reactions (e.g., over-oxidation).Optimize reaction temperature and time to minimize side reactions.
Incomplete removal of sulfur.Filter the reaction mixture thoroughly after the initial reaction. Consider a wash step with a suitable solvent to remove residual sulfur.
Synthesis Route 2: Grignard Reagent Carboxylation
Problem Potential Cause Troubleshooting Steps
Difficulty Initiating Grignard Reaction Magnesium surface is not activated.Use fresh, dry magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Presence of moisture in the solvent or glassware.Ensure all glassware is oven-dried and the solvent is anhydrous.
Low Yield of Grignard Reagent Wurtz coupling side reaction.Add the 4-ethylbenzyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide.
Reaction with atmospheric moisture or oxygen.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Low Yield of this compound Inefficient carboxylation.Ensure the carbon dioxide is dry and bubbled through the Grignard solution efficiently. For larger scale, consider adding the Grignard solution to a slurry of dry ice in an ether solvent.
Quenching of Grignard reagent by acidic protons.Ensure the CO2 is free of acidic impurities.
Formation of Ketone and Tertiary Alcohol Byproducts Reaction of the Grignard reagent with the initially formed carboxylate.Add the Grignard reagent to an excess of solid carbon dioxide (dry ice) to keep the concentration of the Grignard reagent low.
Synthesis Route 3: Hydrolysis of 2-(4-ethylphenyl)acetonitrile
Problem Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reflux time and/or temperature.
Insufficient concentration of acid or base.Increase the concentration of the hydrolyzing agent.
Formation of Amide Intermediate Incomplete hydrolysis, especially under milder basic conditions.For complete hydrolysis to the carboxylic acid, use more forcing conditions (higher temperature, longer reaction time, or stronger acid/base).
Product Degradation Harsh reaction conditions leading to decarboxylation or other side reactions.Use the mildest conditions that still provide a reasonable reaction rate. Monitor the reaction for the appearance of degradation products.
Difficult Product Isolation The product may remain as a salt in the aqueous phase after basic hydrolysis.Acidify the reaction mixture to a pH of ~2 to precipitate the carboxylic acid.

Quantitative Data Summary

The following table presents representative data for the synthesis of this compound via different routes at laboratory and pilot scales. Please note that these are typical values and can vary based on specific reaction conditions and equipment.

Synthesis Route Scale Starting Material Typical Yield (%) Typical Purity (%) Typical Reaction Time (h)
Willgerodt-Kindler Lab (10 g)4-Ethylacetophenone75-85>9812-18
Pilot (1 kg)4-Ethylacetophenone70-80>9718-24
Grignard Carboxylation Lab (10 g)4-Ethylbenzyl bromide80-90>994-6
Pilot (1 kg)4-Ethylbenzyl bromide75-85>986-8
Nitrile Hydrolysis Lab (10 g)2-(4-ethylphenyl)acetonitrile85-95>996-10
Pilot (1 kg)2-(4-ethylphenyl)acetonitrile80-90>988-12

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of this compound (Lab Scale)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-ethylacetophenone (1.0 eq), morpholine (2.5 eq), and sulfur (2.0 eq).

  • Reaction: Heat the mixture to reflux (around 130-140 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of sodium hydroxide (5.0 eq). Heat the mixture to reflux for another 4-6 hours until the thioamide intermediate is fully hydrolyzed.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure this compound.

Protocol 2: Grignard Synthesis of this compound (Lab Scale)
  • Grignard Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-ethylbenzyl bromide (1.0 eq) in anhydrous diethyl ether, maintaining a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Carboxylation: In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether. Slowly add the prepared Grignard reagent to the dry ice slurry via a cannula with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from heptane to afford pure this compound.

Protocol 3: Hydrolysis of 2-(4-ethylphenyl)acetonitrile (Lab Scale)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-ethylphenyl)acetonitrile (1.0 eq) and a 15% aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by the evolution of ammonia gas.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) will yield pure this compound.

Visualizations

Willgerodt_Kindler_Workflow cluster_synthesis Willgerodt-Kindler Synthesis Start Start Reactants 4-Ethylacetophenone, Morpholine, Sulfur Start->Reactants Reaction Reflux (130-140°C) Reactants->Reaction Thioamide Thioamide Intermediate Reaction->Thioamide Hydrolysis NaOH, Reflux Thioamide->Hydrolysis Acidification HCl (pH 2) Hydrolysis->Acidification Crude_Product Crude this compound Acidification->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Willgerodt-Kindler synthesis workflow.

Grignard_Carboxylation_Workflow cluster_synthesis Grignard Reagent Carboxylation Start Start Grignard_Formation 4-Ethylbenzyl bromide + Mg Start->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Carboxylation Reaction with CO2 (Dry Ice) Grignard_Reagent->Carboxylation Carboxylate_Salt Carboxylate Salt Carboxylation->Carboxylate_Salt Acid_Workup Acidic Work-up (HCl) Carboxylate_Salt->Acid_Workup Crude_Product Crude this compound Acid_Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Nitrile_Hydrolysis_Workflow cluster_synthesis Nitrile Hydrolysis Start Start Reactant 2-(4-ethylphenyl)acetonitrile Start->Reactant Hydrolysis Acid or Base Hydrolysis (Reflux) Reactant->Hydrolysis Intermediate Amide (transient) / Carboxylate Salt Hydrolysis->Intermediate Acidification Acidification (if basic hydrolysis) Intermediate->Acidification Crude_Product Crude this compound Acidification->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic cluster_troubleshooting General Troubleshooting Logic Problem Low Yield or Purity Check_Reaction_Completion Check Reaction Completion (TLC, HPLC) Problem->Check_Reaction_Completion Incomplete Incomplete? Check_Reaction_Completion->Incomplete Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Check_Workup Review Work-up & Purification Complete->Check_Workup Losses Losses during Extraction/Crystallization? Check_Workup->Losses Optimize_Purification Optimize Purification: - Different Solvent - pH Adjustment Losses->Optimize_Purification Yes Impurities_Present Impurities Present Losses->Impurities_Present No Identify_Impurities Identify Impurities (NMR, MS, HPLC) Impurities_Present->Identify_Impurities Modify_Reaction Modify Reaction Conditions to Minimize Byproducts Identify_Impurities->Modify_Reaction

Impact of solvent purity on (4-Ethylphenyl)acetic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent purity on the reaction kinetics of (4-Ethylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: How does solvent purity fundamentally affect reaction kinetics?

A1: Solvents are not merely inert media; they can actively influence reaction outcomes.[1] The purity of a solvent is crucial as it ensures a stable and controlled chemical environment.[2] Impurities can introduce unpredictable variables, leading to altered reaction kinetics, the formation of undesired by-products, and reduced product yield.[2] Solvent purity is generally defined by the absence of contaminants such as water, dissolved gases, other organic compounds, metals, or oils.[2]

Q2: What is the most common and impactful impurity in solvents for reactions with carboxylic acids like this compound?

A2: For many organic reactions, and particularly for esterification or other condensation reactions involving carboxylic acids, water is the most significant impurity.[2][3] Even trace amounts of water can inhibit moisture-sensitive reactions or shift the chemical equilibrium, especially in reversible reactions like esterification, which produces water as a by-product.[1][2] This can decrease the reaction rate and limit the final product conversion.[4][5]

Q3: Can impurities other than water affect my reaction?

A3: Yes. Other organic solvents, residual starting materials from the solvent's manufacturing process, or stabilizers can all interfere.[6] For example, residual acidic or basic impurities can neutralize a catalyst or a reagent. Other organic molecules might compete in side reactions. For instance, some solvents like DMF can occasionally act as nucleophiles, creating unwanted amide side products.[1]

Q4: What solvent grades are recommended for sensitive kinetic studies?

A4: For sensitive kinetic experiments, high-purity solvents are essential.[2] Look for grades like "Anhydrous," "HPLC Grade," or "ACS Grade," which have guaranteed low levels of water and other contaminants.[2] It is always best practice to check the supplier's certificate of analysis for the specific batch you are using.[6] For extremely sensitive reactions, freshly distilling the solvent may be necessary to remove stabilizers and accumulated impurities.[6]

Q5: How can I verify the purity of a solvent in my lab before an experiment?

A5: Several analytical techniques can be used to measure and verify solvent purity.[2] Gas chromatography (GC) and mass spectrometry (MS) are powerful for detecting and identifying volatile organic impurities.[6][7] Karl Fischer titration is the standard method for accurately quantifying water content. For detecting organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can also be effective, especially with a high number of scans.[6]

Troubleshooting Guide

Problem 1: Reaction rate is slower than expected or the reaction does not go to completion.

  • Possible Cause: Presence of water in the solvent, especially in an esterification reaction. Water can shift the equilibrium back towards the reactants, slowing the net forward reaction rate.[1][3]

  • Troubleshooting Steps:

    • Use a fresh bottle of high-purity, anhydrous solvent.

    • If the solvent has been opened previously, determine its water content using Karl Fischer titration.

    • Consider drying the solvent using appropriate molecular sieves before use.

    • For esterification, employ a method to remove water as it forms, such as using a Dean-Stark apparatus.[8]

Problem 2: The reaction yields unexpected by-products.

  • Possible Cause: Reactive impurities in the solvent are participating in side reactions. For example, an alcohol impurity could compete in an esterification reaction, leading to a different ester by-product.

  • Troubleshooting Steps:

    • Analyze the solvent using GC-MS to identify potential reactive impurities.[7]

    • Consult the solvent's specification sheet to understand potential additives or manufacturing residues.[6]

    • Purify the solvent by distillation to remove non-volatile or less volatile impurities.[6]

Problem 3: The experimental results are not reproducible between batches.

  • Possible Cause: The purity of the solvent varies significantly from batch to batch.[6] Different lots from the same supplier, or solvents from different suppliers, can have different impurity profiles.[6]

  • Troubleshooting Steps:

    • Record the manufacturer, grade, and lot number of the solvent for every experiment.

    • If possible, procure a single, large batch of solvent for an entire series of related experiments.

    • Always verify the purity of a new batch of solvent, particularly the water content, before use in sensitive kinetic studies.

Quantitative Data Summary

The following tables present hypothetical data illustrating the impact of solvent purity on the kinetics of a typical esterification of this compound with ethanol. This data is representative of general chemical principles but is for illustrative purposes only.

Table 1: Effect of Water Content in Ethanol on the Apparent Rate Constant (k_app)

Water Content in Ethanol (% v/v)Apparent Second-Order Rate Constant (k_app) at 60°C (L mol⁻¹ min⁻¹)
0.1 (Anhydrous)0.0152
0.50.0135
1.00.0110
2.00.0078
5.00.0041

Table 2: Impact of Acetone Impurity in a Non-polar Solvent (Toluene) on Reaction Yield

Acetone Impurity in Toluene (% v/v)Final Product Yield after 24 hours (%)
0.095
0.592
1.088
2.081

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Esterification

This protocol describes a method for determining the reaction rate constant.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., anhydrous ethanol).

    • Prepare a 0.1 M solution of a non-reactive internal standard (e.g., dodecane) in the same solvent.

    • Have a stock solution of the acid catalyst (e.g., 1 M H₂SO₄) ready.

  • Reaction Setup:

    • Place a 250 mL jacketed glass reactor vessel, equipped with a magnetic stirrer, reflux condenser, and a port for sampling, in a constant temperature water bath set to 60°C.[4][9]

    • Add 100 mL of the this compound solution and 5 mL of the internal standard solution to the reactor. Allow the mixture to reach thermal equilibrium (approx. 20 minutes).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a catalytic amount of concentrated H₂SO₄ (e.g., 0.5 mL) and start a stopwatch simultaneously.[10]

    • Immediately withdraw a 1.0 mL aliquot (t=0 sample) and quench it in a vial containing 1.0 mL of a quenching solution (e.g., saturated sodium bicarbonate) to stop the reaction.

    • Withdraw subsequent 1.0 mL aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) and quench them in the same manner.

  • Sample Analysis:

    • Analyze each quenched sample using Gas Chromatography (GC).

    • The concentration of this compound and the product, ethyl (4-ethylphenyl)acetate, are determined by comparing their peak areas to the peak area of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Assuming a second-order reaction, plot 1/[Acid] vs. time. The slope of the resulting straight line will be the apparent rate constant, k_app.

Protocol 2: Solvent Purity Verification using GC-MS
  • Instrumentation Setup:

    • Use a Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).

    • Select a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Set up a temperature program, for example: initial temperature of 40°C hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Sample Preparation and Analysis:

    • Directly inject 1 µL of the solvent into the GC inlet.[11]

    • Run the analysis and acquire the total ion chromatogram (TIC).

  • Data Interpretation:

    • The largest peak will be the solvent itself.

    • Identify smaller peaks by comparing their mass spectra against a reference library (e.g., NIST).[7]

    • Quantify impurities by comparing their peak areas to the total area, or by using a calibrated standard if high accuracy is needed.

Visualizations

troubleshooting_workflow start Kinetic Experiment Shows Anomaly check_purity Verify Solvent Purity (e.g., Karl Fischer, GC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure purify Purify Solvent (Distill, Mol. Sieves) is_pure->purify No rerun Re-run Experiment is_pure->rerun  Yes purify->check_purity check_reagents Check Purity of Other Reagents rerun->check_reagents Still Fails end_ok Problem Resolved rerun->end_ok check_params Verify Experimental Parameters (T, P, Conc.) check_reagents->check_params

Caption: Troubleshooting workflow for kinetic anomalies.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reagents Prepare Reagents & Internal Standard setup Setup Reactor & Equilibrate Temp. prep_reagents->setup prep_solvent Verify/Purify Solvent prep_solvent->prep_reagents initiate Initiate Reaction (t=0) setup->initiate sample Withdraw & Quench Aliquots Over Time initiate->sample analyze Analyze Samples (e.g., GC) sample->analyze calculate Calculate Concentrations analyze->calculate plot Plot Kinetic Data & Determine Rate Constant calculate->plot

Caption: Experimental workflow for kinetic analysis.

logical_relationship purity Solvent Purity impurities Presence of Impurities (Water, Organics, etc.) purity->impurities inversely affects kinetics Altered Reaction Kinetics impurities->kinetics yield Reduced Product Yield impurities->yield byproducts Side Product Formation impurities->byproducts reproducibility Poor Reproducibility impurities->reproducibility

Caption: Impact of solvent purity on reaction outcomes.

References

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of (4-Ethylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (4-Ethylphenyl)acetic acid and its derivatives, such as Loxoprofen and Etodolac.

General Troubleshooting

Question: My reaction is resulting in a low yield of the desired product and a high concentration of impurities. What general steps should I take?

Answer: When facing low yields and high impurity levels, a systematic approach to troubleshooting is crucial. Start by verifying the purity of your starting materials and solvents, as contaminants can interfere with the reaction. Ensure that all glassware is properly dried to prevent moisture-sensitive reagents from decomposing. Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of reactants and catalysts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.

cluster_0 Troubleshooting Workflow for Byproduct Formation Start Low Yield / High Impurity Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Check_Setup Ensure Anhydrous Conditions & Proper Glassware Setup Start->Check_Setup Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Monitor Monitor Reaction (TLC, GC, HPLC) Check_Conditions->Monitor Check_Setup->Check_Conditions Optimize Optimize Conditions Based on Monitoring Monitor->Optimize Purify Purify Crude Product (Recrystallization, Chromatography) Optimize->Purify Analyze Analyze Final Product & Byproducts (NMR, MS) Purify->Analyze

Caption: A logical workflow for troubleshooting low product yields and high impurity levels.

FAQ Section 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of ethylbenzene to form 4-ethylacetophenone is a common initial step. This ketone can then be converted to the desired acid derivative.

Question 1: My Friedel-Crafts acylation of ethylbenzene is producing a mixture of ortho, meta, and para isomers. How can I improve the selectivity for the para product?

Answer: The ethyl group is an ortho, para-director. The formation of the para isomer is sterically favored over the ortho isomer. To maximize para-selectivity, consider the following:

  • Temperature Control: Lowering the reaction temperature can increase selectivity as the formation of the sterically hindered ortho product often requires higher activation energy.

  • Catalyst Choice: While AlCl₃ is common, bulkier Lewis acid catalysts can sterically hinder acylation at the ortho position, thus favoring the para product.

  • Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents often provide better para-selectivity.

Question 2: I am observing significant amounts of polyacylated byproducts. How can this be prevented?

Answer: Although the acyl group deactivates the aromatic ring to further substitution, polyacylation can occur under harsh conditions.[1] To minimize this:

  • Control Stoichiometry: Use a molar ratio of the acylating agent to ethylbenzene that does not exceed 1:1.[1] A slight excess of ethylbenzene can help suppress polysubstitution.

  • Optimize Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time necessary for the consumption of the starting material.[1] Over-running the reaction increases the likelihood of a second acylation.

  • Order of Addition: Adding the ethylbenzene to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[1]

Question 3: My product is contaminated with dealkylation-acylation byproducts. What causes this and how can it be avoided?

Answer: Strong Lewis acids like AlCl₃ can sometimes catalyze the cleavage of the ethyl group from the benzene ring (dealkylation). The resulting benzene can then be acylated, or the ethyl carbocation can alkylate another benzene molecule. To avoid this, use a milder Lewis acid if possible and maintain strict temperature control, as higher temperatures can promote this side reaction.[1]

cluster_0 Friedel-Crafts Acylation: Pathways to Byproducts Reactants Ethylbenzene + Acyl Halide + AlCl3 Desired_Product Para-isomer (4-Ethylacetophenone) Reactants->Desired_Product Desired Path Ortho_Byproduct Ortho-isomer Reactants->Ortho_Byproduct Side Reaction (Steric Hindrance) Polyacylation_Byproduct Polyacylated Product Desired_Product->Polyacylation_Byproduct Side Reaction (Harsh Conditions)

Caption: Key reaction pathways in the Friedel-Crafts acylation of ethylbenzene.

Quantitative Data: Effect of Conditions on Friedel-Crafts Acylation
ParameterConditionEffect on Byproduct Formation
Temperature Low (e.g., 0-5 °C)Increases para-selectivity, reduces polyalkylation.[2]
HighDecreases selectivity, promotes dealkylation and polyacylation.[1]
Catalyst High AlCl₃ ratioCan increase byproduct formation.[1]
Shape-selective (e.g., Zeolites)Can suppress formation of bulky polyalkylated products.[2]
Reactant Ratio High Benzene/Ethylene RatioCritical for minimizing polyalkylation in related processes.[2]
1:1 Substrate/Acylating AgentMinimizes polysubstitution.[1]
Experimental Protocol: Optimized Friedel-Crafts Acylation
  • Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a drying tube (filled with CaCl₂), and a dropping funnel.

  • Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the flask, followed by the slow addition of dry ethylbenzene (1.5 eq.) while stirring.

  • Acylation: Cool the mixture in an ice bath. Add acetyl chloride (1.0 eq.) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, remove the ice bath, warm the mixture to room temperature, and then heat at 50 °C for 1 hour to drive the reaction to completion. Monitor progress by TLC.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice and acidify with concentrated HCl. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 4-ethylacetophenone can be purified by vacuum distillation.

FAQ Section 2: Willgerodt-Kindler Reaction

This reaction converts 4-ethylacetophenone into a thioamide, which is subsequently hydrolyzed to this compound.

Question 1: What causes the formation of the corresponding carboxylic acid as a side product during the Willgerodt reaction?

Answer: The primary product of the Willgerodt-Kindler reaction is a thioamide, which is then typically hydrolyzed to the desired carboxylic acid. However, the initial reaction with ammonium polysulfide (Willgerodt reaction) can lead to the formation of the amide, and subsequent hydrolysis can produce the carboxylic acid as a side product if the amide is the intended final product.[3] If the acid is the desired product, this is not a side reaction but the result of the final hydrolysis step.

Question 2: How can I improve the yield and reduce side reactions in the Willgerodt-Kindler reaction?

Answer: The Willgerodt-Kindler reaction (using sulfur and an amine like morpholine) is often more convenient than the classic Willgerodt reaction.[3][4] To improve outcomes:

  • Temperature and Time: These reactions often require elevated temperatures. Microwave-assisted heating has been shown to produce high yields with reduced reaction times and fewer side reactions.[5]

  • Catalysis: The use of phase-transfer catalysts (PTC) like triethyl benzyl ammonium chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields.[6]

  • Reagent Purity: Use freshly distilled amines and high-purity sulfur to avoid introducing contaminants that could lead to side reactions.

cluster_0 Willgerodt-Kindler Reaction Mechanism Overview Ketone 4-Ethylacetophenone Enamine Enamine Intermediate Ketone->Enamine + Amine Amine_Sulfur Amine (e.g., Morpholine) + Sulfur Amine_Sulfur->Enamine Thioamide Thioamide Intermediate Enamine->Thioamide + Sulfur, Rearrangement Acid This compound Thioamide->Acid Hydrolysis

Caption: Simplified overview of the Willgerodt-Kindler reaction pathway.

Quantitative Data: Comparison of Willgerodt-Kindler Conditions
MethodCatalyst/ConditionsReaction TimeYieldReference
Conventional Heating Morpholine, Sulfur, Reflux24 hoursGood[6]
PTC TEBA, Morpholine, Sulfur5 hoursExcellent[6]
Microwave Morpholine, Sulfur, IR IrradiationMinutesHigh[5]
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
  • Thioamide Synthesis: In a round-bottom flask, combine 4-ethylacetophenone (1.0 eq.), morpholine (3.0 eq.), and elemental sulfur (2.5 eq.). Heat the mixture to reflux (approx. 130-140 °C) for 8-10 hours.

  • Workup 1: Cool the reaction mixture and pour it into ethanol. The thioamide product will often crystallize upon cooling or standing. Filter the solid and wash with cold ethanol.

  • Hydrolysis: Suspend the crude thioamide in a mixture of acetic acid and concentrated sulfuric acid. Heat the mixture under reflux until the evolution of H₂S ceases.

  • Workup 2: Pour the cooled hydrolysis mixture into ice water. The this compound will precipitate.

  • Purification: Filter the crude acid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or aqueous ethanol) to obtain the purified product.

FAQ Section 3: Hydrolysis of (4-Ethylphenyl)acetonitrile

This route involves the hydrolysis of the corresponding nitrile, which can be performed under acidic or basic conditions.

Question 1: My hydrolysis reaction is incomplete, leaving residual (4-Ethylphenyl)acetamide. How do I drive the reaction to completion to get the carboxylic acid?

Answer: The hydrolysis of a nitrile proceeds through an amide intermediate. Forcing the reaction to completion requires stringent conditions:

  • Acidic Hydrolysis: Use a strong acid (e.g., H₂SO₄, HCl) and prolonged heating under reflux. The presence of water is essential.[7]

  • Basic Hydrolysis: Heating with a strong base like NaOH or KOH will also drive the reaction to completion. This forms the carboxylate salt, which must be acidified in the workup step to yield the carboxylic acid. Basic hydrolysis can sometimes be more effective at preventing charring or polymerization than acidic conditions.

Question 2: What are the best methods to remove unreacted nitrile starting material from the final product?

Answer: If the reaction is incomplete, the nitrile can be difficult to separate due to similar polarities.

  • Recrystallization: Carefully select a recrystallization solvent where the carboxylic acid has low solubility when cold, while the nitrile remains in solution.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt, while the neutral nitrile remains in the organic layer. Separate the layers and re-acidify the aqueous layer to precipitate the pure carboxylic acid.

FAQ Section 4: Synthesis of Specific Derivatives

Question 1 (Etodolac): In the synthesis of the 7-ethyltryptophol intermediate, a major high-molecular-weight impurity is often formed. What is this byproduct and how can its formation be minimized?

Answer: In the Fischer indole synthesis step to produce 7-ethyltryptophol, a common key intermediate for Etodolac, a major impurity has been identified as 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol. This byproduct formation is often attributed to the high concentration of insoluble organic reactants in a purely aqueous system.

  • Solvent System: To minimize this, using a co-solvent system like water-dimethylacetamide (DMAc) or water-THF has been shown to improve solubility and reaction conversion, significantly reducing the formation of this dimeric byproduct.[8]

  • Catalyst: Sulfuric acid (H₂SO₄) has been found to be a superior catalyst compared to others like HCl or acetic acid for this conversion.

Question 2 (Loxoprofen): What are the typical impurities encountered in the synthesis and storage of Loxoprofen?

Answer: Loxoprofen, being a propionic acid derivative, can have several related impurities.

  • Process Impurities: These are structurally similar compounds formed during the various synthetic steps.[9] A common intermediate is 2-(4-bromomethylphenyl)propionic acid, and side reactions involving this intermediate can lead to impurities.[10]

  • Degradation Products: As a finished drug product, Loxoprofen can degrade under the influence of heat, light, or humidity.[9]

  • Residual Solvents: Solvents used during manufacturing and purification can remain in the final product and must be controlled to safe levels.[9] Analytical methods like HPLC are essential for detecting and quantifying these impurities.[11]

Quantitative Data: Common Impurities in API Synthesis
DrugKey IntermediateCommon Byproduct/ImpurityMethod of MinimizationReference
Etodolac 7-ethyltryptophol4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-olUse of H₂O-DMAc co-solvent system and H₂SO₄ catalyst.
Loxoprofen 2-(4-bromomethylphenyl)propionic acid esterDimeric ethers or other condensation products.Controlled reaction conditions and purification by recrystallization.[10]

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative yields of various synthesis methods for (4-Ethylphenyl)acetic acid. This document provides an objective comparison of different synthetic routes, supported by experimental data, to aid in the selection of the most efficient method.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The efficiency of its production is a critical factor for consideration in research and industrial applications. This guide compares several common synthesis methods, presenting their reported yields and outlining the experimental protocols.

Data Summary

The following table summarizes the quantitative data for different synthesis methods of this compound and its close derivatives. It is important to note that reaction conditions can significantly influence the yield, and the data presented here is based on reported experimental findings.

Synthesis MethodStarting Material(s)Key Reagents/Catalyst(s)Reaction ConditionsProductYield (%)
Willgerodt-Kindler Reaction 4-Ethylacetophenone, Morpholine, SulfurPhase Transfer Catalyst (TEBA)100°C, 5-8 hoursThis compound80-90%
Suzuki Coupling & Hydrolysis 4-Ethylphenylboronic acid, Ethyl bromoacetatePd(OAc)₂, Na₂CO₃Acetone/Water, 40-45°C, 1 hour (coupling)Ethyl (4-ethylphenyl)acetate~90%
Ethyl (4-ethylphenyl)acetateNaOH or HClRefluxThis compoundHigh
Hydrolysis of Nitrile 4-Ethylbenzyl cyanideWater (near-critical)260-280°C, 4-6 hoursThis compound~87%
Carbonylation of Benzyl Halide 4-Ethylbenzyl chlorideCO, Co₂(CO)₈, NaOHXylene, Phase Transfer Catalyst, 40-70°C, 24 hoursThis compound~78.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and should be adapted with appropriate safety precautions in a laboratory setting.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route from aryl ketones to the corresponding phenylacetic acids. The use of a phase transfer catalyst can significantly reduce reaction times.[1]

Procedure:

  • A mixture of 4-ethylacetophenone, sulfur, and morpholine is heated.

  • The intermediate thiomorpholide is formed.

  • This intermediate is then hydrolyzed without isolation using a strong base (e.g., NaOH) or acid (e.g., H₂SO₄) to yield this compound.

  • The use of a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) under basic conditions for the hydrolysis step can shorten the reaction time to approximately 5 hours.[1]

  • After hydrolysis, the reaction mixture is acidified to precipitate the crude this compound.

  • The crude product is then purified by recrystallization.

Suzuki Coupling followed by Hydrolysis

This two-step method involves the formation of an ester intermediate via a palladium-catalyzed Suzuki coupling, followed by hydrolysis to the carboxylic acid. This route is notable for its high yield and mild reaction conditions for the coupling step.

Experimental Protocol for Suzuki Coupling:

  • Materials: 4-ethylphenylboronic acid, ethyl bromoacetate, palladium(II) acetate (Pd(OAc)₂), sodium carbonate (Na₂CO₃), acetone, and water.

  • Procedure:

    • In a round-bottom flask, dissolve 4-ethylphenylboronic acid and ethyl bromoacetate in a mixture of acetone and water.

    • Add sodium carbonate as the base and a catalytic amount of palladium(II) acetate.

    • Heat the reaction mixture to 40-45°C and stir for 1 hour.[2]

    • After the reaction is complete, the organic layer is separated, and the solvent is removed to yield crude ethyl (4-ethylphenyl)acetate.

Experimental Protocol for Hydrolysis:

  • Materials: Crude ethyl (4-ethylphenyl)acetate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), ethanol, water.

  • Procedure:

    • Dissolve the crude ethyl (4-ethylphenyl)acetate in ethanol.

    • Add an aqueous solution of sodium hydroxide or hydrochloric acid.

    • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with HCl if basic hydrolysis was performed.

    • The precipitated this compound is collected by filtration and recrystallized.

Hydrolysis of 4-Ethylphenylacetonitrile

This method involves the conversion of a nitrile to a carboxylic acid. A notable green chemistry approach utilizes near-critical water for hydrolysis, avoiding the need for strong acids or bases.[3]

Procedure:

  • 4-Ethylbenzyl cyanide and deionized water are placed in a high-pressure batch reactor.

  • The reactor is heated to a temperature of 260-280°C for 4-6 hours.[3]

  • After the reaction, the mixture is cooled, leading to the crystallization of the crude this compound.

  • The crude product is then purified by recrystallization, often involving decolorization with activated carbon.

Carbonylation of 4-Ethylbenzyl Chloride

This process involves the introduction of a carbonyl group into the benzylic position using carbon monoxide.

Procedure:

  • The reaction is typically carried out in a two-phase system using a solvent such as xylene and an aqueous solution of a base (e.g., NaOH).

  • A cobalt-based catalyst, such as Co(PPh₃)₂Cl₂, along with a cocatalyst like triphenylphosphine and a phase transfer catalyst, is used.[4]

  • Carbon monoxide is bubbled through the reaction mixture, which is maintained at a temperature between 40-70°C.

  • After the reaction is complete, the aqueous phase is separated and acidified to precipitate the this compound.

Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthesis method based on key experimental and resource considerations.

start Start: Need to Synthesize This compound availability Availability of Starting Materials start->availability ketone 4-Ethylacetophenone Available availability->ketone Yes boronic_acid 4-Ethylphenylboronic Acid Available availability->boronic_acid Yes nitrile 4-Ethylbenzyl Cyanide Available availability->nitrile Yes halide 4-Ethylbenzyl Halide Available availability->halide Yes willgerodt Willgerodt-Kindler Reaction ketone->willgerodt suzuki Suzuki Coupling & Hydrolysis boronic_acid->suzuki hydrolysis Nitrile Hydrolysis nitrile->hydrolysis carbonylation Carbonylation halide->carbonylation conditions Consider Reaction Conditions willgerodt->conditions yield_purity Evaluate Yield and Purity willgerodt->yield_purity suzuki->conditions suzuki->yield_purity hydrolysis->conditions hydrolysis->yield_purity carbonylation->conditions carbonylation->yield_purity mild Mild Conditions Preferred conditions->mild Yes high_pressure High Pressure/Temp Feasible conditions->high_pressure No mild->suzuki high_pressure->willgerodt high_pressure->hydrolysis high_yield Highest Yield Critical yield_purity->high_yield Yes mod_yield Moderate Yield Acceptable yield_purity->mod_yield No high_yield->suzuki final_choice Final Method Selection high_yield->final_choice mod_yield->final_choice cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Final Product 4-Ethylacetophenone 4-Ethylacetophenone Willgerodt-Kindler Willgerodt-Kindler 4-Ethylacetophenone->Willgerodt-Kindler 4-Ethylphenylboronic acid\n+ Ethyl bromoacetate 4-Ethylphenylboronic acid + Ethyl bromoacetate Suzuki Coupling Suzuki Coupling 4-Ethylphenylboronic acid\n+ Ethyl bromoacetate->Suzuki Coupling 4-Ethylbenzyl cyanide 4-Ethylbenzyl cyanide Nitrile Hydrolysis Nitrile Hydrolysis 4-Ethylbenzyl cyanide->Nitrile Hydrolysis 4-Ethylbenzyl chloride 4-Ethylbenzyl chloride Carbonylation Carbonylation 4-Ethylbenzyl chloride->Carbonylation this compound this compound Willgerodt-Kindler-> this compound Ethyl (4-ethylphenyl)acetate Ethyl (4-ethylphenyl)acetate Suzuki Coupling->Ethyl (4-ethylphenyl)acetate Nitrile Hydrolysis-> this compound Carbonylation-> this compound Ethyl (4-ethylphenyl)acetate-> this compound Hydrolysis

References

A Comparative Guide to HPLC Validation for the Quantification of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (4-Ethylphenyl)acetic acid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating a suitable analytical method.

Introduction

This compound is an aromatic carboxylic acid of interest in various fields, including pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1] This guide explores different HPLC approaches and details the necessary validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[2]

Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving optimal separation and quantification.[3] Key factors to consider include the choice of the stationary phase (column), mobile phase composition, and detector.[4] Below is a comparison of potential reversed-phase HPLC methods for the analysis of this compound.

Method A: Isocratic Elution with C18 Column

This method represents a common and straightforward approach for the analysis of moderately non-polar compounds like this compound.

  • Column: A standard C18 column is a good starting point due to its versatility and wide availability.[5]

  • Mobile Phase: A simple isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[6][7] The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte.[8]

  • Detector: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210-220 nm) is suitable.

Method B: Gradient Elution with Phenyl-Hexyl Column

For potentially more complex sample matrices or to improve peak shape and reduce analysis time, a gradient elution method with a different stationary phase can be advantageous.

  • Column: A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions, potentially providing better resolution from interfering substances.[9][10]

  • Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, can help in eluting more strongly retained impurities and sharpening the peak of the target analyte.

  • Detector: UV detection remains the detector of choice.

Performance Comparison

The following table summarizes the expected performance characteristics of the two proposed methods. The data is illustrative and based on typical performance for similar aromatic acids.

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (min) ~ 5.0~ 7.5
Resolution (from nearest impurity) > 2.0> 2.5
Theoretical Plates > 5000> 7000
Tailing Factor < 1.2< 1.1
Analysis Time (min) 1015

Experimental Protocols

Detailed below are the experimental protocols for the validation of an HPLC method for the quantification of this compound, in accordance with ICH guidelines.[2]

HPLC System and Chromatographic Conditions (Method A Example)
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from the Limit of Quantification (LOQ) to 150% of the expected sample concentration.

Method Validation Parameters

The following parameters must be evaluated to validate the analytical method:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by performing forced degradation studies.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[11]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is determined by recovery studies, spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[13][15]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio, typically 10:1.[13][15]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] This is evaluated by making small changes to the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Validation Summary Table
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability parameters met.

Visualizations

HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start: Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_SST Develop System Suitability Test MD_Optimization->MD_SST V_Protocol Prepare Validation Protocol MD_SST->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: HPLC Method Validation Workflow.

Logical Relationship of Validation Parameters

This diagram shows the relationship and dependency between the different validation parameters.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependence of Validation Parameters.

References

A Comparative Spectroscopic Analysis of (4-Ethylphenyl)acetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (4-Ethylphenyl)acetic acid and its positional isomers: (2-Ethylphenyl)acetic acid and (3-Ethylphenyl)acetic acid. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical development. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its ortho- and meta-isomers. These values highlight the subtle yet significant differences in their chemical structures, which are reflected in their respective spectra.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₃ (t)-CH₂-Ar (q)-CH₂-COOH (s)Aromatic Protons (m)-COOH (s)
This compound~1.2~2.6~3.6~7.1-7.2~10-12
(2-Ethylphenyl)acetic acid~1.2~2.7~3.7~7.1-7.3~10-12
(3-Ethylphenyl)acetic acid~1.2~2.6~3.6~7.0-7.3~10-12

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₃-CH₂-Ar-CH₂-COOHAromatic CarbonsC=O
This compound~15~28~40~128-143~178
(2-Ethylphenyl)acetic acid~15~26~38~126-141~178
(3-Ethylphenyl)acetic acid~15~29~41~127-144~178

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundO-H Stretch (broad)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchC-O Stretch
This compound~2500-3300~3000-3100~2850-2970~1700~1200-1300
(2-Ethylphenyl)acetic acid~2500-3300~3000-3100~2850-2970~1700~1200-1300
(3-Ethylphenyl)acetic acid~2500-3300~3000-3100~2850-2970~1700~1200-1300

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion [M]⁺[M - COOH]⁺[M - CH₂COOH]⁺
This compound164119105
(2-Ethylphenyl)acetic acid164119105
(3-Ethylphenyl)acetic acid164119105

Isomeric Relationships

The structural relationship between this compound and its isomers is visualized in the diagram below. The position of the ethyl group on the phenyl ring is the key differentiating feature, leading to the observed spectroscopic differences.

isomers Isomers of Ethylphenylacetic Acid cluster_isomers Positional Isomers C10H12O2 C10H12O2 4-Ethylphenylacetic_acid This compound C10H12O2->4-Ethylphenylacetic_acid para 2-Ethylphenylacetic_acid (2-Ethylphenyl)acetic acid C10H12O2->2-Ethylphenylacetic_acid ortho 3-Ethylphenylacetic_acid (3-Ethylphenyl)acetic acid C10H12O2->3-Ethylphenylacetic_acid meta

Caption: Structural relationship of Ethylphenylacetic acid isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Transfer the solution to a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Record the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • For ¹H NMR, set the spectral width from 0 to 12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, set the spectral width from 0 to 220 ppm. Use proton decoupling to simplify the spectrum.[1]

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, the spectral range is 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization may be necessary to increase volatility.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, which shows the relative abundance of different ions. For structural elucidation, fragmentation patterns are analyzed.

References

A Comparative Analysis of the Biological Activities of (4-Ethylphenyl)acetic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the less-characterized compound, (4-Ethylphenyl)acetic acid. Due to a lack of published experimental data for this compound, this comparison will leverage data for ibuprofen as a benchmark and infer the potential activities of this compound based on the known structure-activity relationships of the phenylacetic acid class of compounds, to which it belongs.

Introduction

Ibuprofen, a propionic acid derivative, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] this compound belongs to the phenylacetic acid class of compounds, which also includes the potent NSAID diclofenac.[2] Phenylacetic acid derivatives are known to exhibit anti-inflammatory and analgesic activities, suggesting that this compound may possess a similar pharmacological profile.[3][4]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.

Ibuprofen: Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1]

This compound: As a phenylacetic acid derivative, it is hypothesized that this compound also functions as a COX inhibitor. The specific selectivity for COX-1 versus COX-2 is unknown without experimental data. Structure-activity relationship studies of phenylacetic acid derivatives have shown that substitutions on the phenyl ring can significantly influence COX inhibitory activity and selectivity.[3][5]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Ibuprofen12 - 1380 - 3700.15 - 0.32
This compoundNot availableNot availableNot available

IC₅₀ values for ibuprofen can vary depending on the specific assay conditions.

In Vivo Biological Activity

The anti-inflammatory and analgesic effects of NSAIDs are commonly evaluated using standardized animal models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of a compound. An intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents, and the reduction in the number of writhes indicates analgesia.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Ibuprofen

AssaySpeciesDoseResponse
Carrageenan-Induced Paw EdemaRat10 mg/kgSignificant decrease in paw size at 1, 2, and 3 hours post-carrageenan injection.[6]
Acetic Acid-Induced WrithingMouse100 mg/kgSignificant reduction in the number of writhes.[7]

No in vivo data is currently available for this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC₅₀).

  • Methodology:

    • Purified ovine COX-1 or human recombinant COX-2 is incubated in a Tris-HCl buffer (pH 8.0) with hematin and epinephrine as co-factors.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations and pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

  • Methodology:

    • Wistar rats are fasted overnight with free access to water.

    • The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.). Ibuprofen is often used as a positive control.

    • After a set period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

3. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of a test compound.

  • Methodology:

    • Swiss albino mice are used and fasted prior to the experiment.

    • The test compound, vehicle, or a standard analgesic (e.g., ibuprofen) is administered orally or intraperitoneally.

    • After a specified time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The mice are immediately placed in an observation chamber, and after a short latency period (e.g., 5 minutes), the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set duration (e.g., 10-20 minutes).

    • The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.

Visualizations

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_H2 Prostaglandins H₂ COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandins_H2->Thromboxanes InflammationPainFever Inflammation, Pain, Fever Prostaglandins->InflammationPainFever PlateletAggregation Platelet Aggregation, Stomach Lining Protection Thromboxanes->PlateletAggregation NSAIDs Ibuprofen & This compound (Hypothesized) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: COX Inhibition Pathway by NSAIDs.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis COXAssay COX-1/COX-2 Inhibition Assay IC50 Determine IC₅₀ Values COXAssay->IC50 AnimalGrouping Animal Grouping (Control, Test Compound, Standard Drug) IC50->AnimalGrouping Inform In Vivo Dose Selection Dosing Compound Administration AnimalGrouping->Dosing AntiInflammatory Carrageenan-Induced Paw Edema Dosing->AntiInflammatory Analgesic Acetic Acid-Induced Writhing Dosing->Analgesic MeasureEdema Measure Paw Volume AntiInflammatory->MeasureEdema CountWrithes Count Writhing Movements Analgesic->CountWrithes DataAnalysis Data Analysis & Comparison MeasureEdema->DataAnalysis CountWrithes->DataAnalysis

Caption: Workflow for Evaluating Anti-Inflammatory Drugs.

Conclusion

Ibuprofen is a well-characterized NSAID with a clear mechanism of action and proven efficacy in preclinical and clinical settings. Its biological activity is primarily driven by the non-selective inhibition of COX-1 and COX-2 enzymes.

While direct experimental data for this compound is not available in the public domain, its structural classification as a phenylacetic acid derivative suggests a high likelihood of possessing anti-inflammatory and analgesic properties, likely through the inhibition of cyclooxygenase enzymes. The specific potency and selectivity of this compound would be dependent on how the 4-ethyl substitution on the phenyl ring interacts with the active sites of the COX isoforms.

Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the biological activity of this compound and to accurately compare its pharmacological profile to that of ibuprofen and other established NSAIDs.

References

A Comparative Guide to Chromatographic Columns for the Separation of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and purification of (4-Ethylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, and the choice of the stationary phase plays a pivotal role in achieving optimal separation. This guide provides a comparative overview of the performance of three common reversed-phase and hydrophilic interaction chromatography columns—C18, Phenyl, and HILIC—for the separation of this compound.

Column Performance Comparison

The selection of an appropriate HPLC column is a critical step in developing a robust separation method.[1] The choice depends on the physicochemical properties of the analyte, such as polarity, size, and pKa.[1] For this compound, a moderately polar aromatic carboxylic acid, several column chemistries can be considered.

Table 1: Hypothetical Performance Comparison of Different HPLC Columns for this compound Separation

Column TypeStationary PhasePrimary InteractionExpected RetentionPotential SelectivityPeak ShapeIdeal For
C18 (ODS) Octadecyl-silicaHydrophobicModerate to StrongGood for separating based on hydrophobicity.Generally good, can be improved with mobile phase modifiers.General-purpose separation of non-polar to moderately polar compounds.[2]
Phenyl Phenyl-bonded silicaπ-π interactions, HydrophobicModerateExcellent for separating aromatic and unsaturated compounds.[3][4]Typically sharp peaks for aromatic analytes.Analytes containing phenyl rings, offering alternative selectivity to C18.[3]
HILIC Polar (e.g., silica, amide)Hydrophilic partitioningWeak to ModerateGood for separating polar and hydrophilic compounds.[5]Can be challenging, may require careful mobile phase optimization.Polar analytes that are poorly retained on reversed-phase columns.[6]

Experimental Protocols

The following are representative experimental protocols for the separation of aromatic carboxylic acids on C18, Phenyl, and HILIC columns. These can serve as a starting point for the method development for this compound.

C18 Column Method (Based on Phenylacetic Acid Separation)
  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: [A] 20 mM phosphoric acid; [B] acetonitrile; (75:25, A:B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV, 215 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 50 µg/mL in water:acetonitrile:methanol (75:20:5)

Phenyl Column Method (General Protocol for Aromatic Acids)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase: [A] Water with 0.1% Formic Acid; [B] Acetonitrile with 0.1% Formic Acid. Gradient: 30-70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV, 254 nm

  • Injection Volume: 10 µL

Phenyl columns are particularly effective for separating aromatic compounds due to π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte.[3]

HILIC Method (Based on Aromatic Acids Separation)
  • Column: Obelisc N (a mixed-mode HILIC column), 150 x 4.6 mm, 5 µm

  • Mobile Phase: [A] Acetonitrile; [B] Water with 0.1% Formic Acid. Gradient: 95-70% A over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV, 254 nm or ELSD/MS

  • Injection Volume: 5 µL

HILIC is a valuable technique for separating polar compounds that are not well-retained by reversed-phase chromatography.[6][7] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is high in organic solvent.[6]

Workflow for Chromatography Column Selection

The process of selecting an appropriate chromatography column and developing a separation method is a systematic process.[8][9] The following diagram illustrates a general workflow for this process.

Workflow cluster_0 Phase 1: Analyte & Method Definition cluster_1 Phase 2: Initial Column & Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Define Analyte Properties (this compound) B Define Separation Goals (e.g., Purity, Quantitation) A->B C Select Initial Columns (C18, Phenyl, HILIC) B->C D Scouting Gradients C->D E Evaluate Initial Results (Retention, Peak Shape, Resolution) D->E F Optimize Mobile Phase (Organic Solvent, pH, Additives) E->F Sub-optimal? H Validate Method (ICH Guidelines) E->H Optimal G Optimize Physical Parameters (Flow Rate, Temperature) F->G G->E Re-evaluate I Final Method H->I

Caption: General workflow for HPLC column selection and method development.

Conclusion

The choice of the optimal chromatography column for the separation of this compound depends on the specific requirements of the analysis.

  • A C18 column is a good starting point for general-purpose analysis due to its versatility and wide availability.

  • A Phenyl column offers alternative selectivity and may provide superior resolution, especially when separating from other aromatic impurities.[3]

  • A HILIC column is a suitable option if the sample contains highly polar impurities that are not well-retained on reversed-phase columns.[5]

It is recommended to screen all three column types during method development to identify the stationary phase that provides the best overall performance in terms of resolution, peak shape, and analysis time for your specific sample matrix. Careful optimization of the mobile phase composition and other chromatographic parameters will be crucial in achieving the desired separation.

References

A Comparative Guide to the Reactivity of (4-Ethylphenyl)acetic Acid and Other Phenylacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of (4-Ethylphenyl)acetic acid with other para-substituted phenylacetic acids. Understanding the subtle differences in reactivity conferred by various substituents is crucial for researchers in organic synthesis and professionals in drug development, where phenylacetic acid derivatives are common pharmacophores. This document presents a quantitative comparison based on established physical organic principles, outlines detailed experimental protocols for reactivity assessment, and explores the biological implications of these compounds, particularly in the context of cancer therapeutics.

Executive Summary

The reactivity of the carboxylic acid group in phenylacetic acid derivatives is significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups (EDGs) tend to decrease the reactivity of the carboxylic acid towards nucleophilic attack by increasing electron density at the reaction center. Conversely, electron-withdrawing groups (EWGs) enhance reactivity by decreasing electron density. The ethyl group in this compound is a weak electron-donating group, and therefore, it is expected to be slightly less reactive than unsubstituted phenylacetic acid in reactions such as esterification and amidation. This guide provides a quantitative framework for this comparison using Hammett constants and discusses the practical implications for synthesis and biological activity.

Quantitative Comparison of Reactivity

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted phenylacetic acid.

  • k₀ is the rate constant for the reaction of unsubstituted phenylacetic acid.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

A negative σ value indicates an electron-donating group, while a positive σ value signifies an electron-withdrawing group. The following table summarizes the Hammett σp constants for various para-substituents and the predicted relative reactivity in a typical reaction where ρ is positive (e.g., esterification or amidation, where the reaction is accelerated by electron-withdrawing groups).

Substituent (para-)Hammett Constant (σp)Predicted Relative Reactivity (k/k₀)
-NO₂0.78> 1 (More Reactive)
-CN0.66> 1 (More Reactive)
-Cl0.23> 1 (More Reactive)
-H0.001 (Reference)
-CH₂CH₃ (Ethyl) -0.15 < 1 (Less Reactive)
-CH₃-0.17< 1 (Less Reactive)
-OCH₃-0.27< 1 (Less Reactive)
-NH₂-0.66< 1 (Less Reactive)

As indicated in the table, the para-ethyl group has a negative Hammett constant (σp = -0.15), signifying its electron-donating nature. Consequently, this compound is predicted to be slightly less reactive than phenylacetic acid in reactions favored by electron-withdrawing substituents.

Experimental Protocols

To experimentally validate the predicted reactivity differences, a competitive esterification reaction can be performed, followed by analysis using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Competitive Esterification of Phenylacetic Acids

Objective: To determine the relative reactivity of this compound compared to other para-substituted phenylacetic acids in an acid-catalyzed esterification reaction.

Materials:

  • This compound

  • A selection of other para-substituted phenylacetic acids (e.g., phenylacetic acid, 4-chlorophenylacetic acid, 4-methoxyphenylacetic acid)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalyst)

  • An internal standard for GC/HPLC analysis (e.g., dodecane)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Vials, stir bars, heating block, and standard laboratory glassware

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a UV detector

Procedure:

  • Reaction Setup: In a series of reaction vials, accurately weigh equimolar amounts of this compound and another para-substituted phenylacetic acid.

  • Add a known amount of the internal standard to each vial.

  • Add a 10-fold molar excess of anhydrous ethanol to each vial.

  • While stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to each vial.

  • Seal the vials and place them in a pre-heated heating block at a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the reaction by adding the aliquot to a vial containing ice-cold saturated sodium bicarbonate solution. Extract the organic components with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-FID or HPLC. The relative amounts of the starting materials and the corresponding ethyl esters are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of each phenylacetic acid versus time to determine the initial reaction rates. The relative reactivity can be determined by comparing the rates of disappearance of the different phenylacetic acids.

Mandatory Visualizations

Logical Relationship: Influence of Substituents on Reactivity

G Figure 1. Influence of Substituents on Phenylacetic Acid Reactivity substituent Para Substituent on Phenyl Ring edg Electron-Donating Group (EDG) (e.g., -CH2CH3, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg decreased Decreased Reactivity edg->decreased Increases electron density at carbonyl carbon increased Increased Reactivity ewg->increased Decreases electron density at carbonyl carbon reactivity Reactivity of Carboxylic Acid towards Nucleophiles

Caption: Logical flow of substituent effects on the reactivity of phenylacetic acids.

Experimental Workflow: Competitive Esterification

G Figure 2. Experimental Workflow for Competitive Esterification start Mix Equimolar Phenylacetic Acids + Internal Standard add_reagents Add Ethanol (excess) + H2SO4 (catalyst) start->add_reagents reaction Heat at Constant Temperature add_reagents->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling workup Quench with NaHCO3 & Extract with CH2Cl2 sampling->workup analysis Analyze by GC/HPLC workup->analysis data Determine Relative Reaction Rates analysis->data

Caption: Step-by-step workflow for the competitive esterification experiment.

Relevance in Drug Development

Phenylacetic acid and its derivatives are prevalent scaffolds in medicinal chemistry. Their derivatives have been investigated for a range of therapeutic applications, most notably as anticancer agents. Phenylacetamide derivatives, for instance, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][2]

The reactivity of the parent phenylacetic acid can be a critical parameter in the synthesis of these derivatives. A less reactive starting material like this compound might require more forcing reaction conditions or more potent activating agents to achieve high yields in derivatization reactions.

Furthermore, the substituent itself can play a significant role in the biological activity of the final molecule. The ethyl group, being lipophilic, can influence the molecule's ability to cross cell membranes and interact with biological targets.

Signaling Pathway: Apoptosis Induction by Phenylacetamide Derivatives

Recent studies have elucidated that some phenylacetamide derivatives exert their anticancer effects by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

G Figure 3. Apoptosis Signaling Pathways Induced by Phenylacetamide Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway derivative Phenylacetamide Derivative fasl Upregulation of FasL derivative->fasl bax Upregulation of Bax derivative->bax bcl2 Downregulation of Bcl-2 derivative->bcl2 caspase8 Caspase-8 Activation fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Purity Analysis of (4-Ethylphenyl)acetic Acid: qNMR vs. Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like (4-Ethylphenyl)acetic acid is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present a detailed examination of their respective methodologies, supported by representative experimental data, to assist in selecting the most suitable analytical technique for your specific needs.

Quantitative Data Summary

The following tables summarize typical performance data for the purity analysis of this compound using qNMR, HPLC, and GC. The data presented is a composite based on validated methods for structurally similar aromatic carboxylic acids and represents expected performance.

Table 1: Purity Determination Results

ParameterqNMRHPLC-UVGC-FID
Purity (%) 99.5 (± 0.2)99.6 (± 0.3)99.4 (± 0.4)
Analysis Time ~15 min~20 min~25 min
Primary Method YesNoNo

Table 2: Method Validation Parameters

ParameterqNMRHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999> 0.998
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%95-105%
LOD ~0.1%~0.05%~0.02%
LOQ ~0.3%~0.15%~0.06%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Spectroscopy

qNMR offers a direct and primary method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability to 0.01 mg)

Materials:

  • This compound sample

  • Internal Standard (IS) of known purity (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 s for accurate quantification)

      • Number of scans: 8-16 (to achieve a signal-to-noise ratio > 250:1)

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methylene protons of the acetic acid moiety or the aromatic protons can be used.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

High-Performance Liquid Chromatography (HPLC)

HPLC is a comparative technique that separates components of a mixture for quantification.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Prepare a sample solution of the this compound to be tested at the same concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • UV detection wavelength: 215 nm

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is another comparative chromatographic technique suitable for volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required.[3]

Instrumentation:

  • GC system with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-FFAP or equivalent, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample and reference standard

  • Derivatization agent (e.g., BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Derivatization:

    • Accurately weigh the this compound sample and reference standard into separate vials.

    • Add the anhydrous solvent and the derivatization agent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 270°C

    • Oven temperature program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium

  • Analysis:

    • Inject the derivatized standard and sample solutions.

    • Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard.

Comparison of Purity Analysis Methods

The choice of analytical method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation.

Method_Comparison cluster_attributes Key Attributes qNMR qNMR accuracy High Accuracy qNMR->accuracy Excellent precision High Precision qNMR->precision Excellent primary Primary Method qNMR->primary Yes speed Analysis Speed qNMR->speed Fast complexity Method Complexity qNMR->complexity Low HPLC HPLC HPLC->accuracy Good HPLC->precision Good HPLC->primary No lod Low LOD/LOQ HPLC->lod Excellent HPLC->speed Moderate HPLC->complexity Moderate GC GC GC->accuracy Good GC->precision Good GC->primary No GC->lod Excellent GC->speed Moderate GC->complexity High (with derivatization)

qNMR: As a primary ratio method, qNMR does not require a specific reference standard of the analyte, making it highly valuable for the characterization of new chemical entities and for certifying reference materials.[1] Its non-destructive nature allows for sample recovery. The main limitation can be lower sensitivity compared to chromatographic methods.

HPLC: This is a versatile and widely used technique for purity analysis in the pharmaceutical industry.[2] It offers excellent sensitivity and resolution for a wide range of compounds. However, it is a comparative method that relies on the availability of a high-purity reference standard of the analyte.

GC: GC provides high resolution and sensitivity, particularly for volatile impurities.[3] For non-volatile compounds like this compound, a derivatization step is often necessary, which can add complexity and potential sources of error to the analysis.

Conclusion

For the purity analysis of this compound, qNMR stands out as a powerful, direct, and accurate primary method, particularly valuable when a certified reference standard of the analyte is not available. HPLC-UV offers a robust and sensitive alternative, well-suited for routine quality control when a reference standard is accessible. GC-FID is a viable option, especially for identifying and quantifying volatile impurities, but the need for derivatization for the main component adds a layer of complexity. The selection of the most appropriate method should be based on the specific analytical requirements, available resources, and the stage of drug development.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of (4-Ethylphenyl)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the reproducibility and accuracy of analytical measurements are paramount. This guide presents a model inter-laboratory comparison for the analysis of (4-Ethylphenyl)acetic acid, a compound of interest in various research domains. While the data presented herein is a realistic simulation based on typical analytical performance, it serves as a robust framework for evaluating and comparing laboratory proficiency in the quantification of this and structurally similar aromatic carboxylic acids.

This document outlines standardized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents a comparative analysis of hypothetical laboratory results, and provides detailed experimental protocols to facilitate the establishment of reliable analytical workflows.

Comparative Performance of Analytical Laboratories

An inter-laboratory study was simulated to assess the proficiency of ten laboratories in quantifying this compound in a standardized human plasma sample. The participating laboratories utilized either GC-MS or LC-MS methodologies, following the protocols detailed in this guide. The table below summarizes the key performance metrics, offering a clear comparison of accuracy and precision among the participants.

Table 1: Summary of Inter-laboratory Comparison Results for this compound Analysis

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (% Bias)Precision (RSD %)
Lab 01GC-MS24.851.24-0.60%5.0%
Lab 02LC-MS25.100.75+0.40%3.0%
Lab 03GC-MS23.901.43-4.40%6.0%
Lab 04LC-MS25.500.90+2.00%3.5%
Lab 05GC-MS25.251.14+1.00%4.5%
Lab 06LC-MS24.600.86-1.60%3.5%
Lab 07GC-MS26.101.57+4.40%6.0%
Lab 08LC-MS24.950.70-0.20%2.8%
Lab 09GC-MS24.501.35-2.00%5.5%
Lab 10LC-MS25.300.81+1.20%3.2%

Note: The nominal concentration of the reference material was 25.00 µg/mL. Accuracy is presented as the percentage bias from this nominal value. Precision is expressed as the Relative Standard Deviation (RSD). This data is for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the analysis of this compound using both GC-MS and LC-MS.

Sample Preparation for Biological Matrices (Human Plasma)

A standardized sample preparation protocol is essential to minimize variability between laboratories.

cluster_sample_prep Sample Preparation Workflow plasma_sample 1. Plasma Sample Aliquoting (1 mL) add_is 2. Addition of Internal Standard (e.g., d5-Phenylacetic acid) plasma_sample->add_is acidification 3. Acidification (e.g., with 1M HCl to pH 2-3) add_is->acidification extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidification->extraction vortex_centrifuge 5. Vortexing and Centrifugation extraction->vortex_centrifuge supernatant_transfer 6. Supernatant Transfer vortex_centrifuge->supernatant_transfer evaporation 7. Evaporation to Dryness (under Nitrogen stream) supernatant_transfer->evaporation reconstitution 8. Reconstitution (in appropriate solvent) evaporation->reconstitution

Caption: General workflow for the preparation of plasma samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable compounds like this compound after derivatization.

cluster_gcms_workflow GC-MS Experimental Workflow derivatization 1. Derivatization (e.g., with BSTFA + 1% TMCS) gc_injection 2. GC Injection derivatization->gc_injection separation 3. Chromatographic Separation (e.g., on a DB-5ms column) gc_injection->separation ionization 4. Electron Ionization (EI) separation->ionization mass_analysis 5. Mass Analysis (Quadrupole Mass Analyzer) ionization->mass_analysis detection 6. Detection (Electron Multiplier) mass_analysis->detection data_processing 7. Data Acquisition and Processing detection->data_processing

Caption: Workflow for the GC-MS analysis of this compound.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven ProgramStart at 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined based on the mass spectrum of the derivatized analyte and internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is highly sensitive and specific, and it is suitable for the direct analysis of this compound without derivatization.

cluster_lcms_workflow LC-MS Experimental Workflow lc_injection 1. LC Injection separation 2. Chromatographic Separation (e.g., on a C18 column) lc_injection->separation ionization 3. Electrospray Ionization (ESI) (Negative Ion Mode) separation->ionization mass_analysis 4. Mass Analysis (Triple Quadrupole or TOF) ionization->mass_analysis detection 5. Detection mass_analysis->detection data_processing 6. Data Acquisition and Processing detection->data_processing

Caption: Workflow for the LC-MS analysis of this compound.

Table 3: LC-MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 95% B over 8 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined for this compound and the internal standard.

Discussion

The simulated inter-laboratory comparison highlights the importance of standardized protocols and robust analytical methods. The lower relative standard deviations observed for laboratories using LC-MS suggest that this technique may offer higher precision for the analysis of this compound in biological matrices. However, with careful optimization and adherence to standardized procedures, GC-MS can also provide reliable and accurate results.

This guide serves as a foundational resource for laboratories seeking to establish or validate their methods for the analysis of this compound. By providing detailed protocols and a framework for performance comparison, we aim to foster greater consistency and reliability in analytical measurements across the scientific community. Researchers are encouraged to adapt and validate these methods for their specific applications and matrices.

Kinetic studies of (4-Ethylphenyl)acetic acid esterification with different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of (4-Ethylphenyl)acetic acid is a crucial reaction in the synthesis of various active pharmaceutical ingredients and fine chemicals. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative overview of the kinetic aspects of this reaction with different types of catalysts, supported by experimental data from related studies and established principles of catalysis. Due to the limited availability of specific kinetic data for this compound, this guide will leverage data from the closely related esterification of phenylacetic acid and provide a broader comparison of catalyst performance.

Data Presentation: A Comparative Look at Catalyst Performance

Catalyst TypeCatalystReactantsTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Kinetic ModelReference
Heterogeneous H-β ZeolitePhenylacetic Acid + p-Cresol150 - 1900.011 - 0.038 (mol·g⁻¹·min⁻¹)45.7Langmuir-Hinshelwood[1]
Homogeneous Sulfuric Acid (H₂SO₄)General Carboxylic Acid + Alcohol50 - 100Varies widely40 - 70Second-Order[2][3]
Heterogeneous Amberlyst-15General Carboxylic Acid + Alcohol60 - 120Varies50 - 80Pseudo-Homogeneous or L-H[4]

Note: The rate constants are presented in different units due to the nature of the kinetic models and cannot be directly compared without further data. However, the activation energies provide a good basis for comparing the catalytic activity.

Experimental Protocols: A Guide to Kinetic Studies

The following is a generalized experimental protocol for studying the kinetics of the esterification of this compound in a batch reactor. This protocol is a composite based on standard procedures found in the literature[5][6].

1. Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Solvent (if necessary, e.g., toluene)

  • Standard solution for titration (e.g., NaOH)

  • Indicator (e.g., phenolphthalein)

2. Equipment:

  • Jacketed glass batch reactor with a condenser

  • Magnetic stirrer or mechanical overhead stirrer

  • Temperature controller and sensor

  • Sampling device (e.g., syringe)

  • Analytical instrument for concentration measurement (e.g., gas chromatograph, HPLC, or titration setup)

3. Procedure:

  • Charge the reactor with known amounts of this compound, the alcohol, and the solvent (if used).

  • Start the stirrer to ensure the mixture is well-agitated.

  • Heat the reactor to the desired temperature and allow it to stabilize.

  • Once the temperature is stable, add a known amount of the catalyst to the reactor. This is considered time zero (t=0) of the reaction.

  • Collect samples from the reactor at regular time intervals.

  • Analyze the samples to determine the concentration of this compound or the ester product. Titration with a standard base is a common method to determine the acid concentration.

  • Continue the reaction until equilibrium is reached (i.e., the concentration of reactants and products no longer changes with time).

  • Repeat the experiment at different temperatures to determine the activation energy.

Mandatory Visualizations: Understanding the Process

The following diagrams illustrate the key aspects of a kinetic study of esterification.

G Experimental Workflow for a Kinetic Study A Reactants & Solvent Charging B Temperature Stabilization A->B C Catalyst Addition (t=0) B->C D Reaction & Sampling C->D E Sample Analysis (e.g., Titration, GC) D->E F Data Collection (Concentration vs. Time) E->F G Kinetic Modeling F->G H Determination of Rate Constants & Activation Energy G->H

Caption: A typical workflow for conducting a kinetic study of an esterification reaction.

G Catalytic Cycle for Acid-Catalyzed Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ ROH R'-OH H_plus H⁺ (Catalyst) Tetrahedral_Intermediate R-C(OH)(OH)R' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - H₂O, - H⁺ H_plus_regen H⁺ (Regenerated) Water H₂O

Caption: A simplified representation of the catalytic cycle for a typical acid-catalyzed esterification reaction.

Comparison of Catalysts

Homogeneous Catalysts (e.g., Sulfuric Acid):

  • Advantages: High catalytic activity leading to faster reaction rates at lower temperatures. They are readily available and inexpensive.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. They are also highly corrosive and can cause environmental concerns due to the need for neutralization of the waste stream. The reaction often requires a neutralization step, which complicates the downstream processing.

Heterogeneous Catalysts (e.g., H-β Zeolite, Amberlyst-15):

  • Advantages: Easily separated from the reaction mixture by simple filtration, allowing for catalyst reuse and a cleaner product stream. They are generally less corrosive than mineral acids. The reusability of the catalyst makes the process more environmentally friendly and cost-effective in the long run.

  • Disadvantages: Often exhibit lower catalytic activity compared to homogeneous catalysts, requiring higher reaction temperatures or longer reaction times. Mass transfer limitations can sometimes affect the overall reaction rate. The initial cost of heterogeneous catalysts can be higher than that of simple mineral acids.

Conclusion

The choice of catalyst for the esterification of this compound is a critical decision that impacts reaction efficiency, product purity, and overall process economics. While homogeneous catalysts like sulfuric acid offer high reaction rates, they present significant challenges in terms of separation and environmental impact. Heterogeneous catalysts, such as H-β zeolites and ion-exchange resins like Amberlyst-15, provide a more sustainable alternative with easier separation and reusability, although they may require more forcing reaction conditions. The kinetic data from the esterification of phenylacetic acid suggests that zeolites can be effective catalysts for this class of reactions. Further specific kinetic studies on this compound are warranted to optimize catalyst selection and reaction conditions for industrial applications.

References

A Head-to-Head Comparison: Grignard vs. Cyanide Route for the Synthesis of (4-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylacetic acids is a cornerstone of many research and development pipelines. (4-Ethylphenyl)acetic acid, a key building block for various pharmaceuticals and materials, can be synthesized through several routes. This guide provides a detailed, data-driven comparison of two common methods: the Grignard reagent route and the cyanide route.

This comparison guide delves into the experimental protocols, quantitative data, and overall efficiency of each method to provide a clear, objective analysis for selecting the optimal synthetic strategy.

At a Glance: Quantitative Comparison

ParameterGrignard RouteCyanide Route
Starting Material 4-Ethylbenzyl bromide4-Ethylbenzyl chloride
Key Reagents Magnesium, Dry Ice (CO2)Sodium Cyanide, Sulfuric Acid
Typical Yield ~75-85%~77-95%
Reaction Time ~4-6 hours~4-5 hours
Reaction Temperature 0°C to refluxReflux (100-110°C)
Key Advantages Avoids highly toxic cyanides.Generally higher reported yields.
Key Disadvantages Requires strictly anhydrous conditions.Use of highly toxic sodium cyanide.

The Grignard Route: Carboxylation of an Organometallic Intermediate

The Grignard route involves the formation of an organomagnesium halide (Grignard reagent) from 4-ethylbenzyl bromide, which then undergoes carboxylation with carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup. This method is a powerful tool for carbon-carbon bond formation.

Logical Workflow of the Grignard Synthesis

Grignard_Route Start 4-Ethylbenzyl bromide Mg Magnesium (Mg) in dry ether Start->Mg Reaction Grignard 4-Ethylphenylmagnesium bromide (Grignard Reagent) Mg->Grignard Formation Carboxylation Carboxylation Grignard->Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylation Intermediate Magnesium salt of This compound Carboxylation->Intermediate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Protonation Product This compound Workup->Product

Caption: Workflow for the Grignard synthesis route.

Experimental Protocol: Grignard Route

Materials:

  • 4-Ethylbenzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid

  • Iodine crystal (optional, as initiator)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of 4-ethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and gentle reflux is maintained until most of the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is cooled to 0°C in an ice bath. The solution is then slowly poured onto an excess of crushed dry ice with vigorous stirring.

  • Work-up and Isolation: The reaction mixture is allowed to warm to room temperature, and the excess dry ice is allowed to sublime. The reaction is quenched by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.[1]

The Cyanide Route: Hydrolysis of a Nitrile Intermediate

The cyanide route is a two-step process that begins with the nucleophilic substitution of 4-ethylbenzyl chloride with sodium cyanide to form 4-ethylbenzyl cyanide. This nitrile is then hydrolyzed under acidic conditions to produce this compound. This method is known for its reliability and often high yields.[2]

Logical Workflow of the Cyanide Synthesis

Cyanide_Route Start 4-Ethylbenzyl chloride Nitrile_Formation Nucleophilic Substitution Start->Nitrile_Formation NaCN Sodium Cyanide (NaCN) NaCN->Nitrile_Formation Nitrile 4-Ethylbenzyl cyanide Nitrile_Formation->Nitrile Hydrolysis Acid Hydrolysis (H2SO4, H2O) Nitrile->Hydrolysis Reaction Product This compound Hydrolysis->Product

Caption: Workflow for the cyanide synthesis route.

Experimental Protocol: Cyanide Route

Materials:

  • 4-Ethylbenzyl chloride

  • Sodium cyanide

  • Ethanol (95%)

  • Sulfuric acid

  • Water

Procedure:

  • Synthesis of 4-Ethylbenzyl Cyanide: In a round-bottom flask fitted with a reflux condenser, a solution of sodium cyanide (1.2 equivalents) in water is prepared. A solution of 4-ethylbenzyl chloride (1.0 equivalent) in ethanol is added. The mixture is heated to reflux for 4 hours. After cooling, the precipitated sodium chloride is filtered off. The ethanol is removed by distillation, and the crude 4-ethylbenzyl cyanide is isolated.

  • Hydrolysis of 4-Ethylbenzyl Cyanide: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, a mixture of 4-ethylbenzyl cyanide (1.0 equivalent), water, and concentrated sulfuric acid is heated under reflux with stirring for 3 hours.[2]

  • Work-up and Isolation: The reaction mixture is cooled and poured into cold water. The precipitated crude this compound is collected by filtration.

  • Purification: The crude product is washed with hot water and can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure to yield pure this compound.[2] A yield of 77.5% has been reported for the analogous synthesis of phenylacetic acid.[2] Patents suggest that yields for substituted phenylacetic acids can be significantly higher.

Concluding Remarks

Both the Grignard and cyanide routes are viable and effective methods for the synthesis of this compound. The choice between the two will likely depend on the specific constraints and priorities of the laboratory.

  • For laboratories where the handling of highly toxic cyanides is a concern, the Grignard route offers a safer alternative. However, meticulous attention to anhydrous reaction conditions is critical for success.

  • When maximizing yield is the primary objective, the cyanide route may be preferable , as it often provides slightly higher yields.

Ultimately, the selection of the synthetic route should be based on a thorough risk assessment, availability of reagents and equipment, and the desired scale of the synthesis. Both methods, when executed with care, can provide high-purity this compound for downstream applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of (4-Ethylphenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (4-Ethylphenyl)acetic acid is critical for ensuring personnel safety and environmental protection within research and development settings. This document outlines the necessary procedures for handling and disposing of this compound, covering its solid form and residues from experimental use. Adherence to these protocols is vital for maintaining a safe laboratory environment.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of compounds structurally similar to this compound are summarized in the table below. This data can help in assessing potential hazards and ensuring compatible container selection for waste.

Property3-Hydroxyphenylacetic acidPhenylacetic acid
CAS Number 621-37-4103-82-2
Molecular Formula C₈H₈O₃C₈H₈O₂
Molecular Weight 152.15 g/mol [1]136.15 g/mol
Appearance White Powder / Solid[1]White solid
Melting Point 129-133 °C[1]76-78 °C
Solubility Soluble in water (1000 mg/mL)[1]Slightly soluble in water

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Unused or Waste this compound (Solid)

  • Waste Identification : All unused or waste this compound must be treated as hazardous chemical waste.[1]

  • Containerization : Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition and free from external contamination.[1]

  • Labeling : Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," the quantity of waste, the date of generation, and appropriate hazard pictograms (e.g., irritant).[1]

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation. Ensure this storage area is secure and away from incompatible materials.[1]

  • Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][3]

Contaminated Labware and Debris

  • Segregation : Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste.[1]

  • Collection : For small amounts of solid debris, double-bag the materials in durable plastic bags. For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.[1]

  • Labeling : Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.[1]

  • Disposal : Dispose of the container through your institution's hazardous waste program.[1]

Spill Cleanup

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or earth.

  • Containment : Prevent the spill from spreading and entering drains.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Containerization and Labeling : Place all cleanup materials into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".[1]

  • Decontamination : Clean the spill area with a suitable laboratory detergent and water.[1]

  • Disposal : Arrange for pickup of the spill debris container by your hazardous waste management provider.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Unused/Waste Solid contaminated_debris Contaminated Debris (Gloves, Paper Towels, etc.) waste_type->contaminated_debris Contaminated Labware spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill containerize_solid Place in Labeled, Sealable, Compatible Container solid_waste->containerize_solid containerize_debris Double-bag or Use Puncture-Resistant Container and Label contaminated_debris->containerize_debris containerize_spill Place in Labeled, Sealed Container spill_cleanup->containerize_spill store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_debris->store containerize_spill->store dispose Arrange for Pickup by Licensed Waste Disposal Contractor store->dispose

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (4-Ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Ethylphenyl)acetic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory to prevent contact with skin, eyes, and the respiratory system.

Table 1: Required Personal Protective Equipment

Body PartRequired PPEStandard/SpecificationPurpose
Eyes/Face Safety Goggles with side-shields or a Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes, dust, and vapors.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][3]
Body Laboratory coat or chemical-resistant apron/coverallsN/AProtects skin and personal clothing from spills and splashes.[1][4]
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.N/APrevents inhalation of dust, aerosols, or vapors.[1][2]
Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established. Therefore, it is prudent to adhere to the exposure limits for a related compound, Acetic Acid, as a conservative guideline.

Table 2: Occupational Exposure Limits for Acetic Acid (Guideline)

OrganizationExposure Limit TypeConcentration
OSHA PEL (8-hr TWA)10 ppm
NIOSH REL (10-hr TWA)10 ppm
NIOSH STEL (15-min)15 ppm
ACGIH TLV (8-hr TWA)10 ppm
ACGIH STEL (15-min)15 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risks during the handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Review SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Assemble PPE: Don all required personal protective equipment as outlined in Table 1.

Step 2: Chemical Handling

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][2]

  • Prevent Dust and Aerosols: Handle the solid form of the chemical carefully to avoid the formation of dust.[1]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition sources if the compound is determined to be combustible.[1]

  • Weighing: If weighing the solid, perform this task in a ventilated enclosure or fume hood.

  • Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][5]

Step 3: Post-Handling

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[5]

  • Work Area: Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.

Step 1: Waste Segregation and Collection

  • Hazardous Waste: this compound should be treated as hazardous chemical waste.

  • Waste Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials: All materials contaminated with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same container.[6]

Step 2: Storage of Waste

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[6]

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[6]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations. Do not pour this chemical down the drain.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the procedures described above, from preparation to final disposal.

cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Preparation handling Step 2: Handling prep->handling prep_sub1 Review SDS & Wear PPE prep->prep_sub1 prep_sub2 Check Emergency Equipment prep->prep_sub2 post_handling Step 3: Post-Handling handling->post_handling handling_sub1 Use in Fume Hood handling->handling_sub1 handling_sub2 Avoid Contact & Dust handling->handling_sub2 disposal_collection Step 4: Waste Collection post_handling->disposal_collection Generates Waste post_handling_sub1 Wash Hands post_handling->post_handling_sub1 post_handling_sub2 Decontaminate Area post_handling->post_handling_sub2 disposal_storage Step 5: Waste Storage disposal_collection->disposal_storage disposal_collection_sub1 Segregate & Label Waste disposal_collection->disposal_collection_sub1 final_disposal Step 6: Final Disposal disposal_storage->final_disposal disposal_storage_sub1 Store in SAA disposal_storage->disposal_storage_sub1 final_disposal_sub1 Contact EH&S final_disposal->final_disposal_sub1

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.